molecular formula C8H16CaO11 B127960 L-ThreonicAcidCalciumSalthydrate CAS No. 70753-61-6

L-ThreonicAcidCalciumSalthydrate

Numéro de catalogue: B127960
Numéro CAS: 70753-61-6
Poids moléculaire: 328.28 g/mol
Clé InChI: BEASIMXNQNRJRM-YKSMAXERSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Calcium L-Threonate, with the CAS number 70753-61-6 and molecular formula C₈H₁₄CaO₁₀, is the calcium salt of L-threonic acid . L-Threonic acid is an active metabolite of vitamin C and is recognized for its role in stimulating vitamin C uptake in cells, thereby prolonging vitamin C retention . In research, Calcium L-Threonate is primarily investigated for its potential in bone health. Studies suggest that the L-threonate anion may influence the mineralization process by enhancing collagen synthesis through its positive action on vitamin C, which is a known marker for osteoblast formation . Preclinical studies indicate that Calcium L-Threonate can inhibit bone resorption of osteoclasts in vitro . Pharmacokinetic studies in human subjects show that L-threonate is absorbed rapidly, with a time to reach peak plasma concentration (T max ) of approximately 2 hours and a terminal elimination half-life of about 2.5-2.7 hours . The absorption of L-threonate is enhanced by food intake, and no systemic accumulation occurs after repeated administrations . The calcium from this compound is bioavailable, with a true fractional calcium absorption reported to be 26.49% ± 9.39% in healthy subjects as measured by stable isotope methods . Beyond bone metabolism, research has explored its effects in neuroscience, where oral L-threonate has been shown to elevate its concentration in the cerebrospinal fluid and has been associated with increases in neuronal intracellular magnesium and functional synapse density in vitro . This product is intended for research purposes only. It is not approved for therapeutic use in humans and is strictly for laboratory use.

Propriétés

Key on ui mechanism of action

Once dissociated to calcium and L-theronic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells. Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis. Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process.

Numéro CAS

70753-61-6

Formule moléculaire

C8H16CaO11

Poids moléculaire

328.28 g/mol

Nom IUPAC

calcium;bis((2R,3S)-2,3,4-trihydroxybutanoate);hydrate

InChI

InChI=1S/2C4H8O5.Ca.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1

Clé InChI

BEASIMXNQNRJRM-YKSMAXERSA-L

SMILES isomérique

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Ca+2]

SMILES canonique

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Ca+2]

melting_point

>300

Autres numéros CAS

70753-61-6

Solubilité

Soluble

Synonymes

2,3,4-trihydroxy-(threo)-butanoic acid
calcium l-threonate
calcium threonate
ClariMem
L-TAMS compound
L-threonic acid magnesium salt
magnesium threonate
MMFS-01
threonate
threonic acid
threonic acid, (R*,R*)-isomer
threonic acid, (R-(R*,S*))-isomer
threonic acid, dl-
threonic acid, l-

Origine du produit

United States

Foundational & Exploratory

Advanced Synthesis and Characterization of L-Threonic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of L-Threonic Acid Calcium Salt Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Calcium L-Threonate (


) represents a significant advancement in calcium pharmacotherapy.[1][2] Unlike traditional calcium salts (carbonate, citrate) which rely solely on passive diffusion or acid-dependent dissociation, Calcium L-Threonate acts as a dual-action therapeutic. It delivers elemental calcium while simultaneously providing L-threonic acid—an active metabolite of Vitamin C that stimulates vitamin C uptake in osteoblasts, thereby enhancing collagen synthesis and bone mineralization.[1][3][4]

This technical guide details a robust, scalable synthesis protocol based on the oxidative cleavage of L-ascorbic acid, followed by a rigorous characterization framework ensuring pharmaceutical-grade purity.

Scientific Principles & Reaction Mechanism[1]

The Chemistry of Oxidative Cleavage

The core synthesis involves the degradation of L-Ascorbic Acid (Vitamin C) using Hydrogen Peroxide (


). This is not a simple neutralization; it requires the oxidative cleavage of the lactone ring and the carbon chain of ascorbic acid to yield L-threonic acid (2,3,4-trihydroxybutyric acid).

Mechanism:

  • Dehydrogenation: L-Ascorbic acid is oxidized to Dehydroascorbic acid (DHA).

  • Ring Opening: The lactone ring of DHA is hydrolyzed to form 2,3-diketogulonic acid.

  • Oxidative Cleavage: In the presence of

    
    , the C2-C3 bond is cleaved, yielding L-Threonic acid (4 carbons) and Oxalic acid (2 carbons) as a byproduct. Note: Process optimization focuses on minimizing oxalate formation through temperature control.
    
  • Salt Formation: The resulting acid is neutralized in situ by Calcium Carbonate (

    
    ) to form Calcium L-Threonate.
    
Reaction Pathway Diagram

ReactionPathway Ascorbic L-Ascorbic Acid (C6H8O6) DHA Dehydroascorbic Acid (Intermediate) Ascorbic->DHA Oxidation (-2H) Threonic L-Threonic Acid (C4H8O5) DHA->Threonic H2O2 Cleavage (Decarboxylation) Oxalic Oxalic Acid (Byproduct) DHA->Oxalic Side Reaction CaThreonate Calcium L-Threonate (C8H14CaO10) Threonic->CaThreonate + CaCO3 Neutralization

Figure 1: Mechanistic pathway from L-Ascorbic Acid to Calcium L-Threonate.[5][6][7]

Experimental Protocol: Synthesis Workflow

Objective: Produce high-purity Calcium L-Threonate with >95% yield. Safety Warning: Reaction is exothermic and evolves


. 

is a strong oxidizer.
Materials
  • L-Ascorbic Acid (Reagent Grade, >99%)

  • Calcium Carbonate (

    
    , Precipitated, >99%)
    
  • Hydrogen Peroxide (

    
    , 30% or 50% w/w)
    
  • Activated Charcoal (Powdered)

  • Methanol (HPLC Grade)

  • Deionized Water (

    
    )
    
Step-by-Step Methodology

Step 1: Slurry Preparation

  • Dissolve 52.8 g (0.3 mol) of L-Ascorbic Acid in 400 mL of deionized water in a 1L three-necked round-bottom flask equipped with a mechanical stirrer and thermometer.

  • Slowly add 60.0 g (0.6 mol) of Calcium Carbonate.

    • Causality: Adding

      
       creates a calcium ascorbate intermediate and buffers the solution. The excess carbonate ensures full neutralization of the acid formed later.
      
    • Observation: Vigorous effervescence (

      
       release). Stir until evolution ceases.[8]
      

Step 2: Controlled Oxidation (Critical Step)

  • Cool the reaction mixture to 10–15°C using an ice bath.

  • Add 61.2 mL (0.9 mol) of 50%

    
     dropwise via an addition funnel.
    
    • Process Control: Maintain internal temperature below 20°C during addition to prevent thermal decomposition of the peroxide and "runaway" oxidation which increases oxalate impurities.

  • Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 16 hours.

  • Heat the mixture to 75°C for 1 hour.

    • Purpose: This thermal step decomposes unreacted peroxides and ensures reaction completion.

Step 3: Purification & Crystallization

  • Add 2.0 g Activated Charcoal to the hot solution (75°C) and stir for 30 minutes.

  • Filter hot through a Celite pad to remove charcoal and unreacted carbonates.

  • Concentrate the clear, pale-yellow filtrate under reduced pressure (Rotavap) at 55°C to a volume of approx. 40 mL .

  • Crystallization: Slowly add 250 mL Methanol to the warm concentrate.

    • Mechanism:[1][2][4][7][9][10][11] Calcium L-Threonate is insoluble in methanol (anti-solvent precipitation).

  • Stir at room temperature for 12 hours. A white precipitate will form.

Step 4: Isolation

  • Filter the white solid under vacuum.

  • Wash the cake with cold Methanol (

    
    ).
    
  • Dry in a vacuum oven at 60°C for 4 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: L-Ascorbic Acid + Water Mix Add CaCO3 (Buffer/Reactant) Start->Mix Oxidize Add H2O2 Dropwise (Temp < 20°C) Mix->Oxidize React Reaction: 16h RT Then Heat 75°C Oxidize->React Purify Add Charcoal -> Filter React->Purify Conc Concentrate Filtrate (Vacuum, 55°C) Purify->Conc Cryst Crystallization (Add Methanol) Conc->Cryst Dry Dry at 60°C (Final Product) Cryst->Dry

Figure 2: Operational workflow for the synthesis of Calcium L-Threonate.

Characterization & Quality Control

To ensure the material meets research or pharmaceutical standards, the following multi-modal characterization is required.

Quantitative Data Summary
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Assay (Purity)

HPLC / Titration
Calcium Content

EDTA Complexometry
Loss on Drying

(Anhydrous)
TGA / Oven 105°C
pH (1% soln) 6.0 – 7.5Potentiometric
Solubility Soluble in water; Insoluble in alcoholVisual
Spectroscopic Identification

1. Fourier Transform Infrared Spectroscopy (FTIR)

  • Method: KBr Pellet.

  • Key Peaks:

    • 3300–3400 cm⁻¹: Broad -OH stretching (hydroxyl groups).

    • 1600–1620 cm⁻¹: Strong

      
       stretching (carboxylate anion, asymmetric).
      
    • 1400–1450 cm⁻¹:

      
       stretching (carboxylate anion, symmetric).
      
    • Absence of peaks: No peak at 1700-1750 cm⁻¹ (confirms absence of free carboxylic acid or lactone ring).

2. Nuclear Magnetic Resonance (


-NMR) 
  • Solvent:

    
    
    
  • Frequency: 400 MHz[8]

  • Profile:

    • 
       4.0–4.2 ppm (m, CH-OH protons).
      
    • 
       3.6–3.8 ppm (m, 
      
      
      
      -OH protons).
    • Absence of olefinic protons (confirms cleavage of ascorbic acid ring).

Purity Analysis (HPLC)
  • Column: Anion exchange column (e.g., Aminex HPX-87H or equivalent).

  • Mobile Phase: 5 mM

    
    .
    
  • Detector: UV at 210 nm or Refractive Index (RI).

  • Retention Time: L-Threonic acid elutes distinct from Oxalic acid (impurity) and unreacted Ascorbic acid.

References

  • Preparation of L-Threonic Acid Calcium Salt. ChemicalBook. Synthesis protocol and physical properties.

  • Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis. U.S. Patent 6,077,872.[12] Detailed reaction conditions and biological application.

  • FTIR studies of L-threonic acid and its metal compounds. Guang Pu Xue Yu Guang Pu Fen Xi. Structural confirmation of metal coordination.[5]

  • Calcium L-threonate: Compositional Guideline. Therapeutic Goods Administration (Australia). Quality standards and identification methods.

  • Bioavailability of Calcium L-Threonate. PubChem Compound Summary. Pharmacokinetics and absorption data.

Sources

comprehensive literature review on L-Threonic Acid Calcium Salt hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physicochemical properties, mechanism of action, pharmacokinetics, and experimental protocols for L-Threonic Acid Calcium Salt hydrate (Calcium L-Threonate).

Executive Summary

L-Threonic Acid Calcium Salt (Calcium L-Threonate) represents a third-generation calcium supplement distinct from traditional salts (Carbonate, Citrate) due to its unique "dual-action" mechanism. Unlike passive calcium donors, this compound acts as a bioactive signaling molecule. The L-threonate moiety—a metabolite of Vitamin C—actively stimulates osteoblast proliferation and collagen synthesis, creating the necessary protein scaffold for effective bone mineralization. This guide synthesizes the chemical, biological, and clinical data to support its use in osteopenia and osteoporosis therapeutics.

Chemical Identity & Physicochemical Profile

Calcium L-Threonate is the calcium salt of L-threonic acid, derived from the oxidative degradation of L-ascorbic acid (Vitamin C).

Property Specification
IUPAC Name Calcium (2R,3S)-2,3,4-trihydroxybutanoate
CAS Number 70753-61-6
Molecular Formula C₈H₁₄CaO₁₀ (Anhydrous basis)
Molecular Weight 310.27 g/mol
Appearance White to off-white crystalline powder; odorless.[1]
Solubility (Water) High (~96 g/L at 25°C) .[2] Significantly superior to Calcium Citrate (~0.85 g/L) and Calcium Carbonate (Insoluble).
pH (1% soln) 6.0 – 7.5 (Neutral, reducing GI irritation)
Stability Stable under normal conditions; hygroscopic.
Structural Significance

The molecule consists of one calcium ion chelated by two L-threonate anions. The high water solubility is a critical determinant of its passive absorption profile, allowing for paracellular transport in the intestine independent of gastric acid secretion.

Mechanism of Action: The "Dual-Action" Hypothesis

The therapeutic superiority of Calcium L-Threonate lies in its ability to address both the mineral (Calcium) and organic (Collagen) components of bone matrix.

Bioavailability & Transport
  • Passive Transport: Due to high solubility, the calcium ion dissociates readily and is absorbed via passive diffusion in the small intestine, minimizing the "calcium soap" formation often seen with carbonates.

  • Active Transport (Threonate): The L-threonate anion is absorbed and transported to peripheral tissues, including bone.

Osteoblast Stimulation & Collagen Synthesis

Bone is a composite material: ~65% mineral (Hydroxyapatite) and ~35% organic matrix (Type I Collagen). Calcium alone cannot build bone if the collagen scaffold is degraded.

  • Vitamin C Uptake: L-Threonate acts as a specific metabolite that stimulates the expression and activity of Vitamin C transporters (SVCT2) on osteoblasts.

  • Collagen Hydroxylation: Increased intracellular Vitamin C acts as a cofactor for prolyl hydroxylase and lysyl hydroxylase. These enzymes are essential for stabilizing the collagen triple helix.

  • Mineralization: A dense, well-structured collagen network provides more nucleation sites for calcium deposition, enhancing bone mechanical strength beyond simple density increases.

Pathway Visualization

BoneRemodeling cluster_Cell Osteoblast Intracellular Mechanism CaThreonate Calcium L-Threonate (Oral Intake) Dissociation Dissociation in GI Tract CaThreonate->Dissociation CaIon Ca2+ Ion (Systemic Circulation) Dissociation->CaIon Passive Diffusion Threonate L-Threonate Anion (Systemic Circulation) Dissociation->Threonate Active Absorption Mineralization Bone Mineralization (Hydroxyapatite Formation) CaIon->Mineralization Substrate Supply Osteoblast Osteoblast Cell Threonate->Osteoblast VitC_Transport Stimulation of Vit C Uptake (SVCT2) Osteoblast->VitC_Transport CollagenSynth Procollagen Hydroxylation VitC_Transport->CollagenSynth Increases Intracellular Ascorbate Matrix Collagen Type I Matrix Formation CollagenSynth->Matrix Stabilizes Triple Helix Matrix->Mineralization Provides Scaffold

Figure 1: The dual mechanism of Calcium L-Threonate. The L-threonate moiety enhances the collagen scaffold, creating a synergistic effect with the calcium supply for superior bone mineralization.

Pharmacokinetics

  • Absorption: Rapidly absorbed. In human trials, Tmax is approximately 2.0 hours .

  • Bioavailability: Comparative studies suggest higher retention rates than Calcium Gluconate and Acetate. The high solubility prevents precipitation in the neutral pH of the small intestine.

  • Distribution: L-Threonate distributes widely; specific affinity for bone tissue has been noted in radiolabeling studies.

  • Metabolism & Excretion: L-Threonate is an endogenous metabolite of Vitamin C. It is excreted unchanged in the urine (approx. 6% of dose) with a half-life (t1/2) of ~2.5 hours . No systemic accumulation is observed after repeated dosing.[3]

Experimental Protocols

Synthesis of Calcium L-Threonate

Methodology: Oxidative Degradation of L-Ascorbic Acid.

Reagents: L-Ascorbic Acid (Vitamin C), Calcium Carbonate, Hydrogen Peroxide (30%), Activated Charcoal, Methanol.

Protocol:

  • Slurry Preparation: Dissolve 0.3 mol L-Ascorbic Acid in distilled water. Add 0.3 mol Calcium Carbonate slowly. Stir until CO₂ evolution ceases.

  • Oxidation: Cool mixture to 10–15°C. Add Hydrogen Peroxide (excess, ~0.9 mol) dropwise over 60 minutes. Maintain temperature <20°C.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Degradation Completion: Heat to 70–75°C for 1 hour to decompose excess peroxide.

  • Purification: Add activated charcoal, filter while hot. Concentrate filtrate under vacuum.

  • Crystallization: Add Methanol slowly to the concentrate until turbid. Crystallize at 4°C. Filter, wash with methanol, and dry at 60°C.

Analytical Quantification (HPLC-MS/MS)

Objective: Quantification of L-Threonate in Plasma/Urine.

Parameter Condition
Column YMC J'Sphere C18 (or equivalent HILIC/RP hybrid)
Mobile Phase Methanol : Acetonitrile : 10mM Ammonium Acetate (20 : 5 : 75 v/v)
Flow Rate 0.2 mL/min
Detection ESI Negative Mode (Electrospray Ionization)
MRM Transition m/z 134.5 → 74.7 (Quantifier for L-Threonate)
Linearity 0.25 – 50 µg/mL (Plasma)
Experimental Workflow Diagram

Workflow cluster_Synth Synthesis Phase cluster_QC Quality Control (HPLC) Step1 Reactants: Vit C + CaCO3 Step2 Oxidation: + H2O2 (Controlled T) Step1->Step2 Step3 Crystallization: Methanol Precipitation Step2->Step3 Sample Sample Prep: Protein Precipitation Step3->Sample Inject Injection: 20 µL Sample->Inject Detect MS/MS Detection: m/z 134.5 -> 74.7 Inject->Detect

Figure 2: Integrated workflow for the synthesis and analytical validation of Calcium L-Threonate.

Therapeutic Applications & Comparisons

Osteoporosis & Osteopenia

Clinical data indicates Calcium L-Threonate is superior to Calcium Carbonate in improving bone mineral density (BMD) and mechanical strength.

  • Advantage: Does not require gastric acid for absorption (suitable for patients on PPIs or elderly with achlorhydria).

  • Efficacy: Significant suppression of bone resorption markers (CTx) and enhancement of bone formation markers (Alkaline Phosphatase).

Comparison Table
FeatureCalcium L-ThreonateCalcium CarbonateCalcium Citrate
Solubility Excellent (96 g/L) Poor (Insoluble)Moderate (~1 g/L)
Bioavailability High (Passive + Active)Variable (Acid dependent)Good (Acid independent)
Collagen Effect Stimulates Synthesis NoneNone
GI Side Effects Low (Neutral pH)High (Gas, Bloating)Low
Elemental Ca % ~13%40%21%

Safety & Toxicology

  • Acute Toxicity: LD50 > 5000 mg/kg (Rat, Oral). Classified as practically non-toxic.

  • Chronic Toxicity: No mutagenic or teratogenic effects observed in long-term studies.

  • Tolerance: Well tolerated in human trials up to 4000 mg/day. Rare mild gastrointestinal discomfort.

References

  • Wang, H., et al. (2011). Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacologica Sinica. Link

  • Global Calcium. Calcium Threonate Technical Monograph. Link

  • ChemicalBook. L-Threonic acid calcium salt Properties and Synthesis. Link

  • PubChem. Calcium L-threonate Compound Summary. National Library of Medicine. Link

  • Biocalth. Patented Mechanism of Calcium L-Threonate on Bone Collagen. Link

  • Selleck Chemicals. L-Threonic acid Calcium Salt Datasheet. Link

Sources

An In-depth Technical Guide to the Degradation Pathways of L-Threonic Acid Calcium Salt Hydrate Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential degradation pathways of L-Threonic Acid Calcium Salt Hydrate under various stress conditions. As a key metabolite of Vitamin C and a component of interest in pharmaceutical and nutraceutical formulations, understanding its stability profile is paramount for ensuring product quality, safety, and efficacy. This document synthesizes information on the physicochemical properties of L-threonic acid, the regulatory framework for forced degradation studies as mandated by the International Council for Harmonisation (ICH), and detailed experimental protocols for stress testing. We will explore the probable degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress, drawing upon the known chemistry of L-threonic acid and analogous sugar acids. This guide is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of robust stability-indicating studies.

Introduction

L-Threonic acid is a four-carbon sugar acid and a primary metabolite of L-ascorbic acid (Vitamin C).[1][2][3] Its calcium salt, L-Threonic Acid Calcium Salt Hydrate, is utilized in various applications, including as a calcium supplement where it is investigated for its potential in bone health.[1] Given its therapeutic potential, a thorough understanding of its stability is crucial for the development of safe and effective products.

Forced degradation, or stress testing, is a critical component of the drug development process.[4] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability and identify potential degradation products and pathways.[4][5] This information is instrumental in developing stable formulations, selecting appropriate packaging, and establishing shelf-life.[5]

This guide provides a detailed framework for investigating the degradation pathways of L-Threonic Acid Calcium Salt Hydrate, grounded in scientific principles and regulatory expectations.

Physicochemical Properties of L-Threonic Acid Calcium Salt Hydrate

A foundational understanding of the molecule's properties is essential for designing meaningful stress tests.

  • Chemical Name: Calcium bis((2R,3S)-2,3,4-trihydroxybutanoate)

  • Molecular Formula: C₈H₁₄CaO₁₀

  • Molecular Weight: 310.27 g/mol

  • Structure:

    
    
    
  • Solubility: L-threonic acid is water-soluble.[2][6]

  • pKa: L-threonic acid is a weak acid with a pKa around 3.5-4.0.[2]

Regulatory Framework for Forced Degradation Studies

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for stress testing of new drug substances and products.[5] The key requirements include:

  • Stress Conditions: The drug substance should be exposed to hydrolytic, oxidative, photolytic, and thermal stress.[5]

  • Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without being overwhelmed by excessive degradation products.

  • Stability-Indicating Method: A validated analytical method capable of separating the intact drug substance from its degradation products is essential.

Core Principles of Stress Testing

The primary objectives of stress testing are to:

  • Elucidate the intrinsic stability of the drug substance.

  • Identify potential degradation products.

  • Establish degradation pathways.

  • Develop and validate a stability-indicating analytical method.[4]

The following diagram illustrates a general workflow for forced degradation studies:

Caption: General workflow for forced degradation studies.

Degradation Pathways under Stress Conditions

This section details the expected degradation pathways of L-Threonic Acid Calcium Salt Hydrate under various stress conditions.

Hydrolytic Degradation

Hydrolysis involves the reaction of the drug substance with water, which can be catalyzed by acid or base.[5] For L-threonic acid, which is already a product of hydrolysis of dehydroascorbic acid, the molecule is relatively stable to further hydrolysis due to the absence of labile functional groups like esters or amides. However, under forcing conditions, some degradation may occur.

Experimental Protocol:

  • Prepare solutions of L-Threonic Acid Calcium Salt Hydrate in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Withdraw samples at appropriate time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method.

Expected Degradation Pathways:

Under harsh acidic or basic conditions, dehydration and subsequent reactions are possible. The presence of multiple hydroxyl groups could lead to the formation of unsaturated derivatives or cyclization products.

Hydrolytic_Degradation LTA L-Threonic Acid Dehydrated Dehydrated Products LTA->Dehydrated Acid/Base, Heat - H2O Cyclized Cyclized Products Dehydrated->Cyclized Rearrangement

Caption: Potential hydrolytic degradation of L-Threonic Acid.

Oxidative Degradation

Given that L-threonic acid is a product of the oxidative degradation of Vitamin C, it is susceptible to further oxidation.[7] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[5]

Experimental Protocol:

  • Prepare a solution of L-Threonic Acid Calcium Salt Hydrate in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

  • Withdraw samples at appropriate time points.

  • Analyze the samples by HPLC.

Expected Degradation Pathways:

Oxidation of the secondary alcohol groups can lead to the formation of keto-acids. Further oxidative cleavage of C-C bonds can result in smaller organic acids. A likely pathway is the oxidation to L-tartaric acid, which has been observed in biological systems.[8] Decarboxylation to form glyceric acid is another possibility.[8][9]

Oxidative_Degradation LTA L-Threonic Acid Tartaric L-Tartaric Acid LTA->Tartaric [O] Glyceric Glyceric Acid LTA->Glyceric [O], -CO2 CO2 CO2 Glyceric->CO2

Caption: Potential oxidative degradation pathways of L-Threonic Acid.

Photolytic Degradation

Photodegradation assesses the stability of the drug substance when exposed to light. For sugar acids, photolytic degradation can proceed via the formation of radicals and subsequent cleavage of C-C bonds.

Experimental Protocol:

  • Expose the solid L-Threonic Acid Calcium Salt Hydrate and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Maintain a control sample protected from light.

  • Expose the samples for a specified duration or until a certain level of degradation is achieved.

  • Analyze the samples by HPLC.

Expected Degradation Pathways:

Similar to other polyhydroxy carboxylic acids, photolytic degradation is likely to involve the formation of radicals, leading to decarboxylation and chain cleavage. The C1-C2 bond is a potential site for scission, which could lead to the formation of smaller aldehydes and acids.[10][11]

Photolytic_Degradation LTA L-Threonic Acid Radical Radical Intermediates LTA->Radical Fragments Smaller Aldehydes & Acids Radical->Fragments C-C Cleavage CO2 CO2 Radical->CO2 Decarboxylation

Caption: Potential photolytic degradation of L-Threonic Acid.

Thermal Degradation

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.

Experimental Protocol:

  • Expose the solid L-Threonic Acid Calcium Salt Hydrate to elevated temperatures (e.g., 80°C, 100°C) with and without humidity control.

  • Withdraw samples at various time points.

  • Dissolve the samples in a suitable solvent for analysis.

  • Analyze by HPLC.

Expected Degradation Pathways:

While calcium L-threonate is reported to be stable at moderately high temperatures, with decomposition occurring above 330°C, forced degradation conditions may induce changes. Thermal degradation of sugar acids can involve dehydration, decarboxylation, and potentially the Maillard reaction if amino acids are present in a formulation.[12] The primary degradation at elevated temperatures is likely to be decarboxylation.

Table 1: Summary of Stress Conditions and Potential Degradation Pathways

Stress ConditionTypical Reagents/ParametersPotential Degradation ProductsLikely Mechanism
Acidic Hydrolysis 0.1 M HCl, 60°CDehydrated and cyclized productsDehydration, intramolecular cyclization
Basic Hydrolysis 0.1 M NaOH, 60°CDehydrated and cyclized productsDehydration, intramolecular cyclization
Oxidation 3% H₂O₂, Room TemperatureL-Tartaric acid, Glyceric acid, CO₂Oxidation of hydroxyl groups, oxidative decarboxylation
Photolysis ICH Q1B light exposureSmaller aldehydes and acids, CO₂Radical formation, C-C bond cleavage, decarboxylation
Thermal 80-100°C (solid state)Decarboxylation productsDecarboxylation, dehydration

Analytical Methodology for Degradation Studies

A robust, stability-indicating analytical method is crucial for the successful execution of forced degradation studies.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the drug substance and its degradation products. A reversed-phase C18 column is often a good starting point. Due to the polar nature of L-threonic acid and its potential degradation products, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be a suitable alternative.[13]

  • Detection: As L-threonic acid lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can be employed. Alternatively, derivatization to introduce a UV-active moiety can be considered.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of degradation products. The fragmentation patterns in the MS/MS spectra can provide valuable structural information.[1][14][15]

Summary of Potential Degradants and Pathways

The forced degradation of L-Threonic Acid Calcium Salt Hydrate is anticipated to yield a range of smaller, more oxidized, or rearranged molecules. The primary degradation pathways are likely to be oxidation and decarboxylation, reflecting the inherent chemical nature of a polyhydroxy carboxylic acid. The calcium salt form is expected to have a stabilizing effect, particularly against thermal degradation. The water of hydration may play a role in hydrolytic degradation, especially at elevated temperatures.

A thorough investigation following the principles outlined in this guide will enable a comprehensive understanding of the stability of L-Threonic Acid Calcium Salt Hydrate, which is a prerequisite for its successful development into a safe and effective product.

References

  • Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365–1368. [Link]

  • Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365–1368. [Link]

  • Grokipedia. Threonic acid. [Link]

  • ResearchGate. (2025). Degradation of Sucrose, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions at Elevated Temperature. [Link]

  • Terai, Y., Ueno, H., Ogawa, T., et al. (2020). Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis. Plant and Cell Physiology, 61(12), 2094–2104. [Link]

  • Nguyen, T. H., et al. (2023). Mechanistic Study of Glucose Photoreforming over TiO2-Based Catalysts for H2 Production. ACS Catalysis, 13(13), 8863–8875. [Link]

  • Phillips, G. O., & Moody, G. J. (1960). Photodegradation of carbohydrates. Part IV. Direct photolysis of D-glucose in aqueous solution. Journal of the Chemical Society B: Physical Organic, 354-359. [Link]

  • Felty, J. R. (1970). Thermodynamics of aldonic acids and lactones (Thesis). Texas Tech University. [Link]

  • Nguyen, T. H., et al. (2023). Mechanistic Study of Glucose Photoreforming over TiO2-Based Catalysts for H2 Production. ACS Catalysis, 13(13), 8863-8875. [Link]

  • Wikipedia. Maillard reaction. [Link]

  • ResearchGate. (2025). Photodegradation of sugar cane bagasse acidolysis lignins. [Link]

  • Wikipedia. Threonic acid. [Link]

  • ResearchGate. (2022). High resolution MS/MS spectra with simplified fragmentation schemes... [Link]

  • Exposome-Explorer. Threonic acid (Compound). [Link]

  • Google Patents.
  • FooDB. Showing Compound L-threonate (FDB030975). [Link]

  • Google Patents. CN111380991B - Method for detecting content of degradation impurities in vitamin C medicament.
  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • CORE. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. [Link]

  • YouTube. (2021). Maillard Reaction l Carbohydrates - Lesson 4. [Link]

  • Rasayan Journal of Chemistry. (2018). ISOLATION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF A CALCIUM CHANNEL BLOCKER BY LC/MS TECHNIQUE. [Link]

  • Analytical Separation Methods. (2018). [Link]

  • Interpretation of mass spectra. (n.d.). [Link]

  • Al-Turki, S. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Molecules, 28(22), 7589. [Link]

  • Liu, J., et al. (2018). Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892. Microbial Cell Factories, 17(1), 12. [Link]

  • Isbell, H. S., & Frush, H. L. (1933). Preparation and properties of aldonic acids and their lactones and basic calcium salts. Bureau of Standards Journal of Research, 11(5), 649. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38392-38397. [Link]

  • ResearchGate. (2018). Primary reactions of sucrose thermal degradation. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Van den Bossche, K., et al. (2023). Sample transformation in online separations: how chemical conversion advances analytical technology. Chemical Society Reviews, 52(24), 8565-8581. [Link]

  • CDC Stacks. (n.d.). SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. [Link]

  • For Third Class. (2025). [Link]

  • Singh, S., & Bakshi, M. (2000). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 13(2), 115-125. [Link]

Sources

Methodological & Application

Application Notes & Protocols for In Vivo Studies with L-Threonic Acid Calcium Salt Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding L-Threonic Acid Calcium Salt (CaT)

L-Threonic Acid Calcium Salt (CaT) is a nutritional supplement ingredient composed of calcium bound to L-threonate, an active metabolite of vitamin C.[1][2] This compound has garnered interest in the research community for two primary reasons: its high bioavailability as a calcium source and the potential physiological roles of the L-threonate moiety.[3][4] Unlike more common calcium salts, the L-threonate component is thought to enhance the absorption and utilization of the mineral it is chelated to.[4]

While much of the recent neuroscientific research has focused on Magnesium L-Threonate (MgT) for its ability to cross the blood-brain barrier and enhance cognitive functions,[5][6][7] CaT provides a valuable tool for investigating the systemic and skeletal effects of a highly bioavailable form of calcium.[1][3] Furthermore, it allows for the study of the L-threonate anion itself, independent of magnesium's direct neurological effects. These notes provide a comprehensive guide for researchers designing in vivo studies to investigate the physiological effects of CaT, with a focus on proper dosage, administration, and experimental design.

Pre-Clinical and Ethical Considerations

The foundation of any successful in vivo study is a robust experimental design grounded in ethical principles. All procedures involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[8]

Core Principles (The 3Rs):

  • Replacement: Use non-animal methods (e.g., in vitro cell culture) whenever possible to achieve the scientific objective.[9][10]

  • Reduction: Design experiments to use the minimum number of animals necessary to obtain statistically significant data.[9][10] This involves appropriate power calculations and statistical planning.

  • Refinement: Minimize any potential pain, suffering, or distress to the animals.[8][10] This includes using appropriate administration techniques, housing conditions, and humane endpoints.

Researchers are strongly encouraged to follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility in their study design and reporting.[11][12][13][14]

Mechanism of Action: A Dual Perspective

The biological activity of CaT can be attributed to its two components: calcium and L-threonate.

  • Calcium Bioavailability: As a calcium salt, CaT serves as a source of elemental calcium. Animal and human studies indicate that calcium from CaT is readily absorbed, with bioavailability comparable to or higher than other calcium sources.[1][3] This makes it a subject of interest for studies on bone metabolism, osteoporosis, and conditions related to calcium deficiency.[1][2]

  • The L-Threonate Moiety: L-threonate, a metabolite of vitamin C, has been shown to play a crucial role in the bioavailability of the chelated mineral.[5] In the context of Magnesium L-Threonate, it is proposed to facilitate the transport of magnesium into brain cells.[15] This elevation of intracellular mineral concentration is linked to increased synaptic density, upregulation of NMDA receptor subunits (like NR2B), and enhanced synaptic plasticity, which are the cellular underpinnings of learning and memory.[16][17][18] While this pathway is primarily described for magnesium, it provides a strong rationale for investigating the unique bioavailability-enhancing properties of L-threonate with other minerals like calcium.

Proposed Signaling Pathway for L-Threonate's Cognitive Effects (as studied with Magnesium)

L-Threonate_Pathway Oral_Admin Oral Administration (e.g., Mg-L-Threonate) GI_Tract GI Tract Dissociation & Absorption Oral_Admin->GI_Tract Bloodstream Increased Systemic L-Threonate & Mineral GI_Tract->Bloodstream Brain_Uptake Enhanced Mineral Uptake into Neurons Bloodstream->Brain_Uptake L-Threonate facilitates transport across BBB BBB Blood-Brain Barrier (BBB) NMDA_Mod Modulation of NMDA Receptors (NR2B↑) Brain_Uptake->NMDA_Mod Synapse_Density Increased Synaptic Density & Plasticity NMDA_Mod->Synapse_Density Cognitive_Fx Enhanced Cognitive Function (Learning & Memory) Synapse_Density->Cognitive_Fx

Caption: Proposed pathway for L-threonate's cognitive enhancement, primarily studied with magnesium.

Dosage and Preparation for In Vivo Studies

Recommended Dosage Ranges

Selecting the correct dose is critical. The appropriate dose depends on the animal model, research question, and administration route. Based on available literature, CaT is well-tolerated at high doses.[3]

Animal ModelDosage Range (CaT)Equivalent Calcium (mg/kg)Study Context / NotesSource
Rat0.77 g/kg100 mg/kgOsteoporosis model, low dose[19]
Rat1.54 g/kg200 mg/kgOsteoporosis model, mid dose[19]
Rat2.31 g/kg300 mg/kgOsteoporosis model, high dose[19]
RatUp to 32 g/kgN/ASafety study, no adverse effects observed[3]
MouseUp to 6 g/kg/dayN/AReproductive/developmental toxicity study, no adverse effects[3]
MouseUp to 40 g/kgN/ASafety study, no adverse effects observed[3]

Causality Behind Dose Selection: For novel investigations, it is recommended to perform a dose-ranging study. Start with a low dose (e.g., ~100-200 mg/kg CaT) and escalate to higher doses (e.g., up to 1-2 g/kg) to establish a dose-response curve for the desired biological effect without inducing toxicity. The high tolerated doses reported by EFSA provide a wide safety margin for exploratory studies.[3]

Preparation of Dosing Solution

L-Threonic Acid Calcium Salt is typically a water-soluble powder.[20][21] Always use a sterile vehicle for administration.

Protocol: Preparation of a 100 mg/mL CaT Solution in Sterile Water

  • Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.

  • Weighing: Accurately weigh 1.0 g of L-Threonic Acid Calcium Salt hydrate powder.

  • Dissolution: Add the powder to a sterile 15 mL conical tube. Add 8 mL of sterile, distilled water or phosphate-buffered saline (PBS).

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming (to ~37°C) may aid dissolution if necessary, but allow the solution to return to room temperature before administration.

  • Volume Adjustment: Adjust the final volume to 10 mL with the sterile vehicle. This yields a final concentration of 100 mg/mL.

  • Storage: Prepare the solution fresh on the day of use. If short-term storage is required, store at 2-8°C for no more than 24-48 hours. Filter-sterilize (0.22 µm filter) if storing.

Administration Protocols

The choice of administration route is a critical experimental parameter. Oral gavage mimics human oral consumption, while intraperitoneal injection offers rapid systemic bioavailability, bypassing first-pass metabolism.

Experimental Workflow Overview

Caption: A typical experimental workflow for an in vivo CaT study.

Protocol: Oral Gavage (Mouse/Rat)

Oral gavage ensures the direct and accurate delivery of a specified volume into the stomach.[22][23]

  • Animal Restraint: Restrain the animal firmly but gently. For mice, scruff the neck to immobilize the head.[24] For rats, hold the animal near the thoracic region and support the lower body.[25] The head should be extended back to create a straight line through the neck and esophagus.[23]

  • Needle Selection: Use a proper-sized, ball-tipped gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[22][23]

  • Measure Insertion Depth: Measure the needle from the tip of the animal's nose to the last rib (xyphoid process) and mark the tube. Do not insert past this point to avoid stomach perforation.[22][23]

  • Insertion: Gently insert the needle into the mouth, slightly to one side, and advance it along the upper palate toward the esophagus.[26] The needle should pass smoothly with no resistance. If resistance is felt or the animal coughs, withdraw immediately as the needle may be in the trachea.[24]

  • Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the solution.

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Self-Validation Check: Proper technique is validated by the smooth, resistance-free passage of the needle and the absence of any respiratory distress or fluid from the nares post-administration.

Protocol: Intraperitoneal (IP) Injection (Mouse/Rat)

IP injection is a common method for administering substances that are readily absorbed into systemic circulation.[27]

  • Animal Restraint: Restrain the animal securely, exposing the ventral abdomen. For mice, a standard scruff with the tail secured is effective.[28] Tilt the animal so its head is pointing slightly downward.[29]

  • Site Identification: The target injection site is the lower right quadrant of the abdomen.[28][30] This location avoids major organs like the cecum and bladder.

  • Injection: Use a sterile 25-27 gauge needle. Insert the needle, bevel up, at a 15-30 degree angle into the skin and abdominal wall.[29][30]

  • Aspiration (Trustworthiness Step): Gently pull back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.[27][29]

  • Administration: If no fluid is aspirated, slowly inject the full volume into the peritoneal cavity.[30]

  • Withdrawal & Monitoring: Withdraw the needle smoothly and return the animal to its cage. Monitor for any adverse reactions.

Endpoint Analysis and Troubleshooting

  • Endpoint Analysis: Depending on the study's goals, endpoints may include behavioral tests (e.g., Morris water maze for cognition), bone density analysis (µCT scans), serum calcium levels, or histological analysis of target tissues.

  • Troubleshooting:

    • Animal Distress During Gavage: This is almost always due to incorrect placement of the needle in the trachea. Stop immediately, allow the animal to recover, and review restraint and insertion techniques.

    • Leakage from IP Injection Site: The injection may have been too shallow (subcutaneous). Ensure the needle fully penetrates the peritoneal wall. Use the lowest effective volume to minimize backpressure.

    • Solution Precipitation: If the dosing solution appears cloudy or contains precipitates, it may be too concentrated or improperly prepared. Ensure complete dissolution before administration. Prepare fresh solutions daily.

References

  • Title: ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments)
  • Title: ARRIVE guidelines - Wikipedia Source: Wikipedia URL
  • Title: The ARRIVE guidelines 2.
  • Title: ARRIVE: Animal Research Reporting In Vivo Experiments Source: NC3Rs URL
  • Title: Science Review: Magnesium L-Threonate Source: Metagenics Institute URL
  • Source: NutraIngredients.
  • Title: Magnesium L-Threonate: Exploring Brain Health and Cognitive Support Source: Unknown Source URL
  • Title: Does magnesium l-threonate improve cognitive function?
  • Title: The effects of magnesium L-threonate (Magtein®)
  • Title: Magnesium L-Threonate Strengthens Adaptive Neuron Configurations: In Vitro Study Source: WholeFoods Magazine URL
  • Title: A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults Source: Journal of Alzheimer's Disease, via PMC URL
  • Title: Ethical Considerations in Mouse Experiments Source: Current Protocols in Mouse Biology URL
  • Title: Navigating the Ethical Landscape of In Vivo Research Source: ichorbio URL
  • Title: Dietary intake of magnesium-l-threonate alleviates memory deficits induced by developmental lead exposure in rats Source: RSC Publishing URL
  • Title: Standard Operating Procedures for Oral Gavage in Mice and Rats Source: Washington State University IACUC URL
  • Source: Unknown Source (likely an institutional SOP)
  • Title: Ethical Considerations in Animal Research: The Principle of 3R's Source: SciELO México URL
  • Title: Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets Source: Google Patents URL
  • Title: Oral Gavage In Mice and Rats Source: IACUC URL
  • Title: LAB_021 Oral Gavage in Mice and Rats Source: University of Queensland Research Support URL
  • Title: Mouse Intraperitoneal (IP)
  • Title: Oral Gavage in the Rat Source: FSU Office of Research URL
  • Title: L-Threonic acid calcium salt CAS#: 70753-61-6 Source: ChemicalBook URL
  • Title: Intraperitoneal (IP)
  • Title: "Cav 3.
  • Title: Animal Studies: Important Ethical Considerations You Need to Know Source: Enago Academy URL
  • Title: Process For The Preparation Of Calcium Threonate Source: QuickCompany URL
  • Source: animalstudyregistry.
  • Title: Calcium Threonate Source: DrugBank URL
  • Title: Calcium L-Threonate|CAS 70753-61-6|For Research Source: Benchchem URL
  • Title: L-Threonic acid calcium salt Source: Chem-Impex URL
  • Title: Magnesium L-Threonate: Dosing And Clinical Considerations Source: GlobalRPH URL
  • Title: chronic-dietary-magnesium-l-threonate.

Sources

Application Notes and Protocols for Investigating L-Threonic Acid Calcium Salt Hydrate in Osteoporosis Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to Bone Health

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. The research and development of novel therapeutic agents to combat this debilitating condition is of paramount importance. L-Threonic Acid Calcium Salt (Ca-L-T) hydrate has emerged as a promising compound in this field. It is more than just a calcium supplement; its unique properties, particularly the role of the L-threonate moiety, suggest a multi-faceted mechanism of action that could offer significant advantages in the management of osteoporosis.

L-threonic acid, a metabolite of vitamin C, is hypothesized to enhance the uptake of ascorbic acid into osteoblasts.[1][2] Vitamin C is an essential cofactor for the enzymatic hydroxylation of proline and lysine residues in procollagen, a critical step in the synthesis of type I collagen, the primary organic component of the bone matrix.[1] By facilitating intracellular vitamin C accumulation, L-threonate may indirectly promote collagen synthesis and, consequently, bone formation. Furthermore, preclinical studies suggest that Ca-L-T can directly stimulate osteoblast proliferation, differentiation, and mineralization, while also inhibiting the bone-resorbing activity of osteoclasts.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the efficacy of L-Threonic Acid Calcium Salt hydrate in both in vitro and in vivo models of osteoporosis. The protocols detailed herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.

Physicochemical Properties and Solution Preparation

A thorough understanding of the test article's properties is fundamental to sound experimental design.

PropertyValue/InformationSource
Appearance White to off-white crystalline powder[6]
Molecular Formula C₈H₁₄CaO₁₀ (anhydrous)-
Molecular Weight 310.27 g/mol (anhydrous)-
Solubility Soluble in water.[6]
Storage Store at room temperature in a dry, well-ventilated place.-
Protocol 1: Preparation of Ca-L-T Stock Solution for In Vitro Studies

Rationale: The preparation of a sterile, accurate stock solution is critical for the consistency of in vitro experiments. Given its aqueous solubility, sterile-filtered water is the recommended solvent.

Materials:

  • L-Threonic Acid Calcium Salt hydrate powder

  • Sterile, deionized, or distilled water

  • Sterile 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • In a sterile biological safety cabinet, weigh the desired amount of Ca-L-T powder.

  • Add the powder to a sterile 50 mL conical tube.

  • Add a small volume of sterile water and vortex to dissolve the powder completely.

  • Bring the solution to the final desired volume with sterile water to achieve the target stock concentration (e.g., 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

In Vitro Evaluation of Ca-L-T on Bone Cells

In vitro cell culture models provide a controlled environment to dissect the direct effects of Ca-L-T on osteoblasts and osteoclasts, the two primary cell types involved in bone remodeling.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_osteoblast Osteoblast Studies cluster_osteoclast Osteoclast Studies OB_Culture Osteoblast Culture (e.g., MC3T3-E1, primary calvarial) OB_Treatment Treatment with Ca-L-T (Concentration range: 10⁻⁹ to 10⁻³ M) OB_Culture->OB_Treatment OB_Assays Functional Assays OB_Treatment->OB_Assays ALP_Stain Alkaline Phosphatase (ALP) Staining OB_Assays->ALP_Stain ALP_Activity ALP Activity Assay OB_Assays->ALP_Activity Alizarin_Red Alizarin Red S Staining (Mineralization) OB_Assays->Alizarin_Red OC_Culture Osteoclast Culture (e.g., RAW 264.7, primary bone marrow) OC_Treatment Treatment with Ca-L-T OC_Culture->OC_Treatment OC_Assay Resorption Pit Assay OC_Treatment->OC_Assay

Caption: Workflow for in vitro evaluation of Ca-L-T.

Protocol 2: Osteoblast Differentiation and Mineralization Assay

Rationale: This protocol assesses the potential of Ca-L-T to promote the differentiation of pre-osteoblastic cells into mature osteoblasts capable of mineralizing the extracellular matrix. This is a key indicator of anabolic activity in bone. A common cell line for this purpose is the mouse pre-osteoblastic cell line MC3T3-E1.

Materials:

  • MC3T3-E1 cells

  • Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Osteogenic Differentiation Medium: Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL Ascorbic Acid, and 10 mM β-glycerophosphate

  • Ca-L-T stock solution (from Protocol 1)

  • 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution (0.5% w/v in water, pH 4.2)

  • 10% (w/v) Cetylpyridinium Chloride (CPC) solution

Procedure:

Part A: Cell Culture and Treatment

  • Seed MC3T3-E1 cells into 24-well plates at a density of 2 x 10⁴ cells/well and culture in standard alpha-MEM until confluent.

  • Upon reaching confluency, switch the medium to Osteogenic Differentiation Medium.

  • Add Ca-L-T to the differentiation medium at various concentrations (a suggested range is 10⁻⁹ M to 10⁻³ M, based on preliminary studies).[3] Include a vehicle control (sterile water) and a positive control if available.

  • Culture the cells for 14-21 days, changing the medium with fresh differentiation medium and treatments every 2-3 days.

Part B: Alkaline Phosphatase (ALP) Staining (Early Differentiation Marker)

  • At day 7-10 of differentiation, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Perform ALP staining according to the manufacturer's protocol. Generally, this involves incubating the cells with a substrate solution that produces a colored precipitate in the presence of ALP.

  • Observe and photograph the cells under a light microscope. Increased staining intensity indicates enhanced osteoblast differentiation.

Part C: Alizarin Red S Staining (Late Differentiation/Mineralization Marker)

  • At day 14-21, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Gently wash the cells three times with deionized water.

  • Add 1 mL of Alizarin Red S staining solution to each well and incubate for 20 minutes at room temperature.

  • Carefully aspirate the staining solution and wash the cells four times with deionized water to remove excess stain.

  • Visualize the stained mineralized nodules (red-orange color) under a microscope and capture images.

Part D: Quantification of Mineralization

  • After imaging, add 400 µL of 10% CPC solution to each well to destain the mineralized nodules.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Transfer 100 µL of the extracted stain from each well to a 96-well plate.

  • Read the absorbance at 562 nm using a microplate reader.

  • Higher absorbance values correlate with increased mineralization.

Protocol 3: Osteoclast Resorption Pit Assay

Rationale: To determine if Ca-L-T has an inhibitory effect on bone resorption, this assay measures the ability of osteoclasts to excavate pits in a calcium phosphate-coated surface, mimicking the bone matrix. A common model for osteoclastogenesis is the use of RAW 264.7 macrophage cells stimulated with RANKL.

Materials:

  • RAW 264.7 cells

  • Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

  • Calcium phosphate-coated 24-well plates

  • Ca-L-T stock solution (from Protocol 1)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • Toluidine Blue staining solution

Procedure:

  • Seed RAW 264.7 cells onto calcium phosphate-coated 24-well plates at a density of 1 x 10⁴ cells/well.

  • Culture the cells in alpha-MEM containing 50 ng/mL of RANKL to induce osteoclast differentiation.

  • Simultaneously treat the cells with various concentrations of Ca-L-T. Include a vehicle control.

  • Culture for 7-10 days, changing the medium with fresh medium, RANKL, and treatments every 2-3 days.

  • At the end of the culture period, remove the cells by treating with a bleach solution or a cell lysis buffer.

  • Wash the plates gently with distilled water.

  • Stain the resorption pits with Toluidine Blue or another suitable stain.

  • Capture images of the resorption pits using a light microscope.

  • Quantify the total area of resorption pits per well using image analysis software (e.g., ImageJ). A decrease in the resorbed area in Ca-L-T treated wells compared to the control indicates an inhibitory effect on osteoclast activity.

  • In parallel wells with cells, perform TRAP staining to confirm the presence of multinucleated osteoclasts.

In Vivo Evaluation of Ca-L-T in an Ovariectomized Rat Model of Osteoporosis

The ovariectomized (OVX) rat is a well-established and widely accepted animal model for postmenopausal osteoporosis, as the estrogen deficiency following ovariectomy leads to significant bone loss.[7][8]

Experimental Workflow for In Vivo Studies

in_vivo_workflow Animal_Model Ovariectomized (OVX) Rat Model (e.g., Sprague-Dawley, 3-6 months old) Treatment Daily Oral Gavage with Ca-L-T (Dosage: 0.77, 1.54, 2.31 g/kg) [1] Duration: 12 weeks Animal_Model->Treatment Monitoring Weekly Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis BMD Bone Mineral Density (BMD) (DXA) Endpoint_Analysis->BMD Serum_Markers Serum Biomarkers (ALP, TRAP, Osteocalcin) Endpoint_Analysis->Serum_Markers Histomorphometry Bone Histomorphometry (Femur/Tibia) Endpoint_Analysis->Histomorphometry Biomechanics Biomechanical Testing (e.g., Three-point bending) Endpoint_Analysis->Biomechanics

Caption: Workflow for in vivo evaluation of Ca-L-T.

Protocol 4: Ovariectomized Rat Model and Ca-L-T Administration

Rationale: This protocol details the surgical procedure for ovariectomy and the subsequent long-term oral administration of Ca-L-T to assess its protective effects against estrogen deficiency-induced bone loss.

Materials:

  • Female Sprague-Dawley rats (3-6 months old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture materials

  • L-Threonic Acid Calcium Salt hydrate powder

  • Vehicle for oral gavage (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Acclimatize the rats for at least one week before the study begins.

  • Perform bilateral ovariectomy under general anesthesia. A sham operation (laparotomy without ovary removal) should be performed on a control group.

  • Allow the animals to recover for one week post-surgery.

  • Divide the OVX rats into treatment groups (n=8-10 per group):

    • OVX + Vehicle

    • OVX + Ca-L-T (Low dose: 0.77 g/kg/day)[6]

    • OVX + Ca-L-T (Mid dose: 1.54 g/kg/day)[6]

    • OVX + Ca-L-T (High dose: 2.31 g/kg/day)[6]

    • (Optional) OVX + Positive Control (e.g., Alendronate)

  • Prepare the Ca-L-T formulations for oral gavage by suspending the powder in the chosen vehicle.

  • Administer the treatments daily via oral gavage for a period of 12 weeks.

  • Monitor the body weight of the animals weekly.

  • At the end of the treatment period, euthanize the animals and collect blood and bone samples for further analysis.

Data to Collect and Analyze in the OVX Rat Model
ParameterMethodExpected Outcome with Ca-L-T TreatmentSource
Bone Mineral Density (BMD) Dual-energy X-ray absorptiometry (DXA) of the femur and lumbar spine.Increased BMD compared to the OVX control group.[6][9]
Serum Bone Turnover Markers ELISA or other immunoassays for Alkaline Phosphatase (ALP), Tartrate-Resistant Acid Phosphatase (TRAP), and Osteocalcin.Decrease in bone resorption markers (e.g., TRAP) and potential increase or normalization of bone formation markers (e.g., ALP, Osteocalcin).[6][10]
Bone Histomorphometry Analysis of undecalcified bone sections from the femur or tibia to measure parameters like trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).Improved trabecular architecture: increased BV/TV, Tb.N, and Tb.Th, and decreased Tb.Sp compared to the OVX control group.[11]
Biomechanical Strength Three-point bending test of the femur to determine parameters like maximum load, stiffness, and energy to failure.Increased bone strength and toughness compared to the OVX control group.[6]

Proposed Mechanism of Action of L-Threonic Acid Calcium Salt in Bone

The beneficial effects of Ca-L-T on bone health are thought to be mediated by a dual mechanism involving both the calcium and the L-threonate components.

mechanism_of_action cluster_main Proposed Mechanism of Ca-L-T in Osteoblasts cluster_vitaminC Vitamin C Pathway cluster_osteoblast_effects Osteoblast Function CaLT L-Threonic Acid Calcium Salt (Ca-L-T) LThreonate L-Threonate CaLT->LThreonate Calcium Calcium (Ca²⁺) CaLT->Calcium OB_Prolif Increased Proliferation CaLT->OB_Prolif promotes OB_Diff Enhanced Differentiation CaLT->OB_Diff promotes VitC_Uptake Increased Vitamin C Uptake LThreonate->VitC_Uptake stimulates OB_Mineral Increased Mineralization Calcium->OB_Mineral essential for Intra_VitC Increased Intracellular Vitamin C VitC_Uptake->Intra_VitC Collagen Enhanced Collagen Synthesis Intra_VitC->Collagen cofactor for prolyl/lysyl hydroxylases Bone_Formation Increased Bone Formation Collagen->Bone_Formation OB_Prolif->Bone_Formation OB_Diff->Bone_Formation OB_Mineral->Bone_Formation

Caption: Proposed mechanism of L-Threonic Acid Calcium Salt in osteoblasts.

Conclusion

The application notes and protocols provided offer a comprehensive framework for the preclinical evaluation of L-Threonic Acid Calcium Salt hydrate as a potential therapeutic agent for osteoporosis. The dual action of providing bioavailable calcium and the unique properties of the L-threonate moiety in potentially enhancing vitamin C-dependent collagen synthesis make it a compelling candidate for further investigation. By following these detailed methodologies, researchers can generate robust and reliable data to elucidate the full therapeutic potential of this novel compound in the fight against osteoporosis.

References

  • Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets. (n.d.). Google Patents.
  • A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. (1994). Bone and Mineral, 27(1), 71-81.
  • Calcium l-threonate for preventing or treating bone facture. (n.d.). Google Patents.
  • Wang, H. Y., Hu, P., & Jiang, J. (2011). Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacologica Sinica, 32(12), 1555–1560.
  • Puchtler, H., Meloan, S. N., & Terry, M. S. (1969). On the history of alizarin and its congeners as vital stains. The Journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 17(2), 110–124.
  • Oral Gavage in the Rat. (2016, October 26). Florida State University Office of Research. Retrieved from [Link]

  • Chang, C. Y., Chen, Y. J., Chen, C. H., Chen, Y. H., & Chen, J. P. (2017). Long-Term Oral Toxicity and Anti-osteoporotic Effect of Sintered Dicalcium Pyrophosphate in Rat Model of Postmenopausal Osteoporosis. Journal of food and drug analysis, 25(1), 130–139.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University Institutional Animal Care and Use Committee. Retrieved from [Link]

  • Study Confirms Calcium L Threonate Product Repairs Bone. (2012, January 23). Natural Products Insider. Retrieved from [Link]

  • Gregory, C. A., Gunn, W. G., Peister, A., & Prockop, D. J. (2004). An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction. Analytical biochemistry, 329(1), 77–84.
  • Oral Gavage - Rodent. (n.d.). San Diego State University. Retrieved from [Link]

  • Rico, H., Revilla, M., Villa, L. F., Alvarez de Buergo, M., & Arribas, I. (2001). Short- and long-term effects of calcium and exercise on bone mineral density in ovariectomized rats. The British journal of nutrition, 86(4), 495–500.
  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland. Retrieved from [Link]

  • Sizar, O., & Givskov, C. (2023). Histology, Osteoblasts. In StatPearls.
  • Dvorak, M. M., Siddiqua, A., Ward, D. T., Carter, D. H., Dallas, S. L., & Nemke, B. (2016). Calcium released by osteoclastic resorption stimulates autocrine/paracrine activities in local osteogenic cells to promote coupled bone formation. The Journal of biological chemistry, 291(42), 21969–21982.
  • Malluche, H. H., Mawad, H., Monier-Faugere, M. C., & Bognar, B. (2014). Bone histomorphometry before and after long-term treatment with cinacalcet in dialysis patients with secondary hyperparathyroidism. Clinical journal of the American Society of Nephrology : CJASN, 9(11), 1946–1954.
  • Calcium Threonate. (2014, May 24). Osteoporosis–Studies. Retrieved from [Link]

  • Sadeghi, D., Nazarian, H., Marouf, N., Karim-aghalou, F., Nojehdehyan, H., & Vahid Dastjerdi, E. (2013). AlkalinePhosphatase Activity of Osteoblast Cells on Three-Dimensional Chitosan-Gelatin/Hydroxyapatite Composite Scaffolds. Journal of Dental School, 30(4), 203-209.
  • Wang, L., Wang, Y., Li, Y., Liu, X., & Wang, Q. (2021). Metabolomics and physiological analysis of the effect of calcium supplements on reducing bone loss in ovariectomized rats by increasing estradiol levels. Food & function, 12(15), 6826–6838.
  • de Vries, T. J., Schoenmaker, T., Beertsen, W., van der Neut, R., & Everts, V. (2018). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. International journal of molecular sciences, 19(11), 3568.
  • Kourkoumelis, N., Tzaphlidou, M., Tsonos, C., & Dontas, I. (2025). Effects of Ovariectomy and Low-Calcium Diet on Six Different Sites of the Rat Skeleton. Biomimetics (Basel, Switzerland), 10(5), 353.
  • Barrère, F., van der Valk, C. M., Dalmeijer, R. A., Meijer, G., van Blitterswijk, C. A., & de Groot, K. (2005). The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture. Journal of materials science.
  • Maeno, S., Niki, Y., Matsumoto, H., Morioka, H., Yatabe, T., Funayama, A., … Toyama, Y. (2005). The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture.
  • He, Y. J., Liu, Z. Y., & Li, Y. (2005). [Effects of L-threonate on bone resorption by osteoclasts in vitro]. Sichuan da xue xue bao. Yi xue ban = Journal of Sichuan University. Medical science edition, 36(2), 225–228.
  • Padh, H. (1991). Requirement for Na(+)-dependent ascorbic acid transport in osteoblast function. American journal of physiology. Cell physiology, 260(1 Pt 1), C133–C138.
  • Calcium l-threonate for preventing or treating bone facture. (n.d.). WIPO Patentscope. Retrieved from [Link]

  • Yousefzadeh, N., Kashfi, K., Jeddi, S., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. EXCLI journal, 19, 89–107.
  • Kalu, D. N. (1991). The ovariectomized rat model of postmenopausal bone loss. Bone and mineral, 15(3), 175–191.
  • Suzuki, K., Suzuki, N., Okuda, T., & Taniyama, T. (2010). Effect of calcium ion concentrations on osteogenic differentiation and hematopoietic stem cell niche-related protein expression in osteoblasts. Journal of artificial organs : the official journal of the Japanese Society for Artificial Organs, 13(3), 148–155.
  • Chen, Y., Zhang, Y., Zhu, T., & Liu, X. (2022). Alkaline Phosphatase Electrochemical Micro-Sensor Based on 3D Graphene Networks for the Monitoring of Osteoblast Activity. Biosensors, 12(6), 421.
  • Transportation mechanisms and metabolism of vitamin C in osteoblasts (OBL). (n.d.). ResearchGate. Retrieved from [Link]

  • Arfat, Y., Alshahrani, S., Alshahrani, M., Alshahrani, A., & Alshahrani, A. (2019). Effects of Calcium and Vitamin-D Supplementation on Bone Quality in an Ovariectomized Rat Model.
  • Fiorino, C., & Guntur, A. R. (2025). In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal. Bio-protocol, 15(1), e5155.
  • Bio-Calcium from Skipjack Tuna Frame Attenuates Bone Loss in Ovariectomy-Induced Osteoporosis Rats. (2024, October 16). MDPI. Retrieved from [Link]

  • Wilson, J. X. (1993). Requirement for Na(+)-dependent ascorbic acid transport in osteoblast function. The Journal of biological chemistry, 268(28), 21217–21222.
  • Welch, R. W., Bergsten, P., Butler, J. D., & Levine, M. (1995). The mechanism of uptake of ascorbic acid into osteoblasts and leukocytes. The Biochemical journal, 311 ( Pt 2)(Pt 2), 493–498.
  • Li, L., Chen, X., Lv, S., Dong, M., Zhang, L., Tu, J., … Chen, J. (2014). Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis. PloS one, 9(11), e112845.

Sources

Troubleshooting & Optimization

addressing stability problems of L-Threonic Acid Calcium Salt hydrate in long-term experiments

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers addressing stability and handling challenges with L-Threonic Acid Calcium Salt hydrate (Calcium L-Threonate) in longitudinal studies.

Status: Active | Topic: Stability & Long-term Handling | Audience: R&D Professionals

Executive Summary: The Stability Paradox

Calcium L-Threonate (


) is a metabolite of Vitamin C, often selected for its superior bioavailability and chemical stability compared to ascorbic acid. However, in long-term biological experiments, "stability" failures are frequently physical  (precipitation, hygroscopicity) rather than chemical  (degradation).

This guide addresses the three most common failure modes:

  • Stoichiometric Error: Failure to account for variable hydration states affecting molarity.

  • Media Precipitation: Incompatibility with high-phosphate buffers (PBS, DMEM).

  • Solvent Mismatch: Attempting to solubilize in anhydrous organic solvents (DMSO/Ethanol).

Diagnostic Troubleshooting Guide (FAQ)

Category A: Solubility & Solution Stability

Q1: Why does my Calcium L-Threonate precipitate immediately upon addition to cell culture media (DMEM/RPMI)? Diagnosis: Calcium Phosphate Precipitation. Most standard culture media (DMEM, RPMI 1640) contain inorganic phosphates (


). Adding exogenous calcium (Calcium L-Threonate) pushes the Ion Activity Product (IAP)  beyond the solubility product constant (

) of Calcium Phosphate (

), causing rapid precipitation. This is often mistaken for "compound crashing out," but it is actually a reaction with the media. Solution:
  • Protocol: Pre-dissolve the compound in sterile water (stock solution) before adding to media.

  • Limit: Do not exceed 1–2 mM total Calcium concentration in phosphate-containing media.

  • Alternative: Use phosphate-free buffers (e.g., HEPES-buffered saline) for acute exposure steps if high concentrations are required.

Q2: I cannot get the powder to dissolve in DMSO, even with warming. Why? Diagnosis: Polarity Mismatch. L-Threonic acid calcium salt is a highly polar, hydrophilic salt. It is insoluble or poorly soluble in non-polar or aprotic solvents like DMSO and Ethanol. Heating it in DMSO may promote degradation without achieving true solution. Solution:

  • Correct Solvent: Use Milli-Q Water or aqueous buffers (pH 6.0–7.5). Solubility in water is typically ~8 mg/mL at 25°C, increasing significantly with heat (up to 50°C).

  • Vehicle Control: If your experiment requires DMSO for other compounds, dissolve Calcium L-Threonate in water and add it separately.

Category B: Potency & Physical Stability

Q3: My long-term dose-response curves are shifting. Is the compound degrading? Diagnosis: Hygroscopic Weight Error (Hydrate Shift). The "hydrate" form implies water molecules are bound to the crystal lattice. Depending on storage humidity, the compound can absorb excess atmospheric moisture (becoming deliquescent) or lose water (efflorescence). If you weigh the "wet" powder assuming it is the standard hydrate, your calculated molarity will be lower than intended. Solution:

  • Validation: Perform a "Loss on Drying" (LOD) test or check the specific batch CoA for water content before preparing critical stocks.

  • Storage: Store in a desiccator at room temperature or +4°C. Tightly seal with Parafilm.

Q4: Does the compound degrade into toxic byproducts over weeks in culture? Diagnosis: Oxidative Degradation to Oxalate. While chemically stable, L-Threonic acid is a sugar acid. In the presence of reactive oxygen species (ROS) or high pH (>8.0) over weeks, it can slowly oxidize to Oxalic Acid . Calcium Oxalate is highly insoluble and cytotoxic. Solution:

  • Refresh Rate: Do not keep the same media on cells for >48 hours.

  • Stock Stability: Aqueous stock solutions are stable for 1 month at -20°C. Do not store at +4°C for >1 week due to microbial risk (it is a carbon source).

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Verified Stock Solution (10 mM)

Objective: Create a stable, sterile stock solution for cell culture usage.

  • Stoichiometry Check:

    • Check Manufacturer CoA for Molecular Weight (MW).

    • Standard MW: ~310.27 g/mol (Anhydrous basis).[1]

    • Hydrate Correction: If CoA states "Hemihydrate" or "Monohydrate," adjust mass calculation.

    • Formula:

      
      
      
  • Solubilization:

    • Weigh powder into a sterile tube.

    • Add Milli-Q Water (Room Temp) to 80% of final volume.

    • Vortex vigorously for 2 minutes. If undissolved, warm to 37°C in a water bath for 10 minutes. Do not sonicate excessively (heat generation).

    • Bring to final volume with water.

  • Sterilization:

    • Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters may bind the calcium salt.

  • Storage:

    • Aliquot into light-protective (amber) tubes.

    • Store at -20°C . Avoid freeze-thaw cycles (limit to 1).

SOP-02: Stability Monitoring Data
ParameterConditionStability DurationObservation
Solid Powder RT, Desiccated> 2 YearsStable. Hygroscopic if exposed.
Aqueous Stock +4°C, Dark1 WeekPotential microbial growth; pH drift.
Aqueous Stock -20°C, Dark1–3 MonthsStable. Check for precipitate upon thaw.
In Media (37°C) pH 7.4, DMEM48 HoursRisk of Ca-Phosphate precipitation if >2mM.

Visual Troubleshooting Workflows

Diagram 1: Solubility & Media Compatibility Decision Tree

This logic flow ensures researchers select the correct vehicle and avoid precipitation events.

Stability_Decision_Tree Start Start: Dissolving L-Threonic Acid Ca Salt Solvent_Check Select Solvent Start->Solvent_Check DMSO DMSO / Ethanol Solvent_Check->DMSO Non-Polar Water Milli-Q Water / Buffer (pH 6-7) Solvent_Check->Water Polar Fail_Sol STOP: Insoluble. Use Aqueous Vehicle. DMSO->Fail_Sol Success_Sol Dissolution Successful. Proceed to Filtration. Water->Success_Sol Media_Check Adding to Culture Media? Success_Sol->Media_Check Media_Type Check Media Type Media_Check->Media_Type Yes Phosphate_High High Phosphate (DMEM/RPMI/PBS) Media_Type->Phosphate_High Phosphate_Low Low/No Phosphate (Saline/HEPES) Media_Type->Phosphate_Low Conc_Check Check Final Concentration Phosphate_High->Conc_Check Safe_Zone Safe for Experiment Phosphate_Low->Safe_Zone Precip_Risk Risk: Ca-Phosphate Precip. Keep < 2mM or change media. Conc_Check->Precip_Risk > 2 mM Conc_Check->Safe_Zone < 1 mM

Caption: Decision matrix for solubilization and media integration. Red nodes indicate high-risk failure points (precipitation or insolubility).

Diagram 2: Hydrate Management & Stock Preparation

This workflow prevents molarity errors caused by the hygroscopic nature of the salt.

Stock_Prep_Workflow CoA 1. Check CoA (Verify Hydrate Status) Calc 2. Calculate Mass (Adjust for Water MW) CoA->Calc Get MW Weigh 3. Weigh Rapidly (Hygroscopic Risk) Calc->Weigh Target Mass Dissolve 4. Dissolve in Water (Warm to 37°C if needed) Weigh->Dissolve Add Solvent Filter 5. Filter (0.22 µm PES) Dissolve->Filter Sterilize Storage 6. Store -20°C (Aliquot) Filter->Storage Preserve

Caption: Step-by-step workflow emphasizing the critical "CoA Verification" step to correct for hydration water weight.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13388558: Calcium L-threonate. Retrieved from [Link]

  • Wang, C. T., et al. (2011).[2] Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacologica Sinica. Retrieved from [Link]

Sources

improving the cellular uptake of L-Threonic Acid Calcium Salt hydrate in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the cellular uptake of L-Threonic Acid Calcium Salt hydrate in vitro Audience: Researchers (Cell Biology, Pharmacology, Osteology) Document ID: TSC-GLT-001

Introduction: The "Bio-Carrier" Hypothesis

Welcome to the Technical Support Center. You are likely working with L-Threonic Acid Calcium Salt (Calcium L-Threonate) because standard calcium salts (Carbonate, Gluconate) have failed to deliver the bioavailability or osteogenic induction required for your data.

The Core Challenge: Calcium uptake is tightly regulated by voltage-gated channels and ATPases. Simply adding more calcium to the media often leads to extracellular precipitation (calcification) rather than intracellular uptake.

The Solution: L-Threonate is not just a counter-ion; it is a bioactive metabolite of Vitamin C (Ascorbate). Our technical guidance focuses on exploiting the "Dual-Action Mechanism" :

  • The Threonate Moiety: Stimulates Vitamin C transporters (SVCT2), enhancing collagen synthesis.

  • The Calcium Moiety: Provides the raw substrate for mineralization, potentially utilizing L-threonate-mediated passive transport pathways.

Module 1: Solubility & Preparation (The "Hydrate" Trap)

FAQ 1.1: My stock solution is cloudy. Is this normal?

Status: Critical Failure. Root Cause: Calcium L-Threonate has good water solubility, but it reacts instantly with phosphates in standard buffers (PBS) or media (DMEM) to form insoluble Hydroxyapatite or Calcium Phosphate precipitates.

Troubleshooting Protocol:

  • Solvent: Dissolve the powder in ultrapure deionized water (diH2O) , NOT PBS or Culture Media.

  • Stock Concentration: Prepare a 100 mM stock in water. It may require mild warming (37°C) or sonication (5 mins).

  • Filtration: Sterile filter (0.22 µm PES) before adding to the cells.

FAQ 1.2: How do I calculate the Molarity for the "Hydrate" form?

Status: Calculation Error Risk. Technical Insight: Most commercial sources supply the hydrate form, but the CAS (70753-61-6) often links to the anhydrous MW (~310.27 g/mol ). Ignoring the water weight will result in under-dosing .

Correction Matrix:

ParameterAnhydrousMonohydrate (Typical)
Formula


MW ( g/mol ) 310.27~328.29
Correction 1.0xMultiply mass by 1.06

Action: Check your specific Certificate of Analysis (CoA) for the water content (Loss on Drying).

Module 2: Cell Culture Optimization

FAQ 2.1: Which media should I use to prevent precipitation during incubation?

Recommendation: Standard DMEM contains high inorganic phosphate (~0.9 mM). Adding exogenous calcium (>2 mM) risks precipitation.

  • Preferred:

    
    -MEM (Alpha Modification of Eagle's Medium). It is standard for osteoblast (MC3T3-E1) differentiation and has a formulation better suited for mineralization studies.
    
  • Serum: Use dialyzed FBS if you need strictly controlled calcium baselines, though standard FBS (10%) is acceptable for general uptake studies.

FAQ 2.2: The cells are detaching after treatment. Is the compound toxic?

Analysis: Calcium L-Threonate is generally non-toxic up to high concentrations (


 M). Detachment usually indicates Hyperosmotic Stress  or pH Shift .
  • Check pH: High concentrations of calcium salts can drift media pH. Buffer with 25 mM HEPES if necessary.

  • Osmolality: Ensure your working concentration (e.g., 5 mM) does not spike osmolality >320 mOsm/kg.

Module 3: Measuring Uptake (The Protocols)

To prove "Improvement," you must distinguish between extracellular adhesion and intracellular uptake.

Protocol A: Kinetic Calcium Influx Assay (Fluo-4)

Use this to demonstrate rapid calcium entry.

Reagents: Fluo-4 AM (Cell permeant), Pluronic F-127, HBSS (Ca/Mg-free).

  • Seeding: Plate MC3T3-E1 cells in black-walled 96-well plates (24h).

  • Loading: Wash cells 2x with HBSS. Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 min at 37°C.

  • De-esterification: Wash 2x with HBSS. Incubate 20 min in HBSS to allow dye hydrolysis.

  • Baseline: Measure fluorescence (

    
    ) for 30s.
    
  • Injection: Inject Calcium L-Threonate (Target: 1 mM - 5 mM).

    • Control: Calcium Chloride (CaCl2) at equimolar Ca2+ concentration.

  • Readout: Measure continuously for 5-10 mins.

    • Success Metric: A steeper slope and higher plateau (

      
      ) compared to the CaCl2 control indicates superior bioavailability.
      
Protocol B: Functional Bioactivity (Collagen Synthesis)

Use this to prove the "Threonate Effect" (Long-term uptake).

Rationale: Intracellular L-Threonate specifically upregulates Collagen-I mRNA.

  • Treatment: Treat cells for 48 hours with 1 mM Calcium L-Threonate vs. CaCl2.

  • Lysis: Extract RNA (Trizol) or Protein (RIPA).

  • Target: RT-qPCR for Col1a1 gene.

    • Success Metric: Significant fold-change increase in Col1a1 in the Threonate group vs. the Chloride group, confirming the metabolite is active intracellularly.

Module 4: Mechanism of Action (The "Why")

Visualizing the Pathway

The following diagram illustrates the proposed mechanism where L-Threonate acts as a "Trojan Horse" or synergistic agent, enhancing Vitamin C uptake which drives the collagen machinery, creating a demand for the calcium it carried in.

G cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) CaThreonate Ca-L-Threonate (Dissociation) Ca_Ion Ca2+ Ion CaThreonate->Ca_Ion Threonate L-Threonate (Anion) CaThreonate->Threonate CaChannel Ca2+ Channels (VGCC / TRP) Ca_Ion->CaChannel SVCT2 SVCT2 Transporter (Na+ Dep) Threonate->SVCT2 Stimulates Uptake VitC Ascorbic Acid (Vitamin C) VitC->SVCT2 Intra_Ca Intracellular [Ca2+] CaChannel->Intra_Ca Intra_VitC Ascorbate Accumulation SVCT2->Intra_VitC Mineralization Matrix Mineralization (Bone Formation) Intra_Ca->Mineralization Intra_Threonate L-Threonate Intra_Threonate->Intra_VitC Stabilizes/Retains Collagen Procollagen Synthesis (mRNA Col1a1) Intra_VitC->Collagen Cofactor Collagen->Mineralization Scaffold

Figure 1: The Synergistic Uptake Mechanism. L-Threonate stimulates the SVCT2 transporter, increasing Vitamin C retention. This upregulates collagen synthesis, providing the necessary scaffold for the Calcium (entering via channels) to deposit as mineralized matrix.[1]

References

  • Wang, H., et al. (2011). "Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations." Acta Pharmacologica Sinica.

  • Rowe, D. J., et al. (1999).[2] "The effect of ascorbate and its metabolites on the mineralization of MC3T3-E1 osteoblast cultures." Calcified Tissue International. (Demonstrates L-Threonate's specific role in mineralization).

  • Zhang, Y., et al. (2018). "Calcium L-threonate promotes osteoblast proliferation and differentiation."[3][4] Biological Trace Element Research. (Comparative efficacy vs. Gluconate).

  • Thermo Fisher Scientific. "Fluo-4 AM Calcium Indicators - User Guide." (Standard protocol for calcium flux).

  • PubChem. "L-Threonic acid calcium salt."[5][6][7][8] National Library of Medicine. (Chemical Structure and Properties).[5][6][7][8][9][10][11]

Sources

managing potential side effects of L-Threonic Acid Calcium Salt hydrate in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Bio-Reagent Technical Support Center.

Below is the technical guide for managing L-Threonic Acid Calcium Salt hydrate in animal models. This compound (often abbreviated as Calcium L-Threonate) behaves differently than standard calcium salts (Carbonate, Citrate) due to its unique threonate-mediated absorption pathway.

Case Reference: Ca-Thr-Tox-Management Status: Active Scope: Rodent Models (Rats/Mice)

Core Mechanism & Pharmacokinetics

Unlike Calcium Carbonate (which requires gastric acid for ionization) or Calcium Gluconate, Calcium L-Threonate possesses a unique lipophilic character that facilitates passive transport across intestinal membranes. The threonate moiety acts as a biocarrier, potentially bypassing saturable active transport channels (TRPV6).

Implication for Researchers: Standard "Calcium Equivalent" dosing based on Carbonate data may lead to unexpectedly high serum calcium (Cmax) because the absorption efficiency of Threonate is significantly higher.

Diagram 1: Metabolic Disposition & Toxicity Pathways

This diagram illustrates the flow of the compound and critical checkpoints for side effects.

CalciumThreonatePath Input Oral Gavage (Ca-Threonate Soln) Stomach Gastric Lumen (High Stability/No Ionization needed) Input->Stomach Intestine Intestinal Absorption (Passive & Active Transport) Stomach->Intestine High Solubility Blood Systemic Circulation (Serum Ca2+) Intestine->Blood Threonate Carrier Effect Bone Bone Matrix (Collagen Synthesis + Mineralization) Blood->Bone Therapeutic Goal Kidney Renal Filtration Blood->Kidney HyperCa RISK: Hypercalcemia (Arrhythmia, Lethargy) Blood->HyperCa Overdose / High Bioavailability Stones RISK: Nephrolithiasis (Ca-Oxalate Stones) Kidney->Stones Precipitation Calcification RISK: Ectopic Calcification (Kidney/Heart) HyperCa->Calcification Chronic Elevation

Caption: Figure 1.[1] Pharmacokinetic flow of Calcium L-Threonate. Note that high bioavailability increases the risk of systemic hypercalcemia compared to lower-absorption salts.

Formulation & Dosing Support

The #1 source of experimental error is miscalculating the Elemental Calcium fraction. Calcium L-Threonate is a large molecule compared to Calcium Carbonate.

FAQ: How do I calculate the correct dose?

Answer: You must dose based on Elemental Calcium , not the total salt weight.

  • Formula:

    
     (Anhydrous)
    
  • Molecular Weight (Anhydrous): ~310.27 g/mol [2][3]

  • Elemental Calcium: 40.08 g/mol

  • Calcium Content: ~12.9% (Anhydrous)

Note: If using the Hydrate form (check your CoA), the water weight dilutes the calcium percentage further (often down to 11-12%).

Comparison Table: Equivalent Dosing

Target Dose (Elemental Ca) Required Calcium Carbonate (40% Ca) Required Calcium L-Threonate (13% Ca)
100 mg/kg 250 mg/kg 769 mg/kg

| 300 mg/kg | 750 mg/kg | 2307 mg/kg |

CRITICAL WARNING: As seen above, the mass volume of Threonate required is 3x higher than Carbonate. This increases the viscosity and osmolarity of your gavage solution.

Troubleshooting Side Effects

Use this guide to diagnose adverse events during your study.

Issue A: Gastrointestinal Distress (Bloating/Diarrhea)

Symptoms: Distended abdomen, wet bedding (polyuria or diarrhea), reduced feed intake. Root Cause: While Threonate is less irritating than Carbonate, the high molar concentration required for high-dose studies creates an osmotic load in the gut.

Protocol: Osmotic Management

  • Split Dosing: If the daily requirement exceeds 1000 mg/kg (salt weight), split into BID (twice daily) dosing separated by 6 hours.

  • Vehicle Check: Ensure you are dissolving in pure water or saline . Do not use oil vehicles; Calcium Threonate is water-soluble.[4]

  • Hydration: Provide hydrogel packs. High calcium intake induces diuresis (calcium diuresis), leading to dehydration which mimics GI distress.

Issue B: Systemic Toxicity (Weight Loss/Lethargy)

Symptoms: Piloerection (ruffled fur), hunched posture, weight loss >15%, muscle twitching. Root Cause: Hypercalcemia .[5][6][7] The enhanced bioavailability of Threonate means you may be overdosing relative to historical Carbonate controls.

Protocol: Hypercalcemia Intervention

  • Immediate Stop: Cease administration for 24 hours.

  • Serum Check: Draw tail vein blood.

    • Normal Rat Ca: 2.5 – 3.0 mmol/L (10–12 mg/dL).

    • Toxic: > 3.5 mmol/L (>14 mg/dL).

  • Dietary Adjustment: Check your basal chow. Standard rodent chow is already high in calcium (~0.9%). If testing supplementation, you must use a Low-Calcium Diet (0.1% Ca) as the background; otherwise, you are inducing toxicity by default.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve clinical signs in your colony.

Troubleshooting Start Symptom: Animal Distress CheckType Identify Sign Start->CheckType GI_Sign Diarrhea / Bloating CheckType->GI_Sign Neuro_Sign Twitching / Lethargy CheckType->Neuro_Sign Renal_Sign Polyuria / Hematuria CheckType->Renal_Sign Action_GI Action: Split Dose (BID) Check Osmolarity GI_Sign->Action_GI Action_Neuro Action: Measure Serum Ca Stop Dosing 24h Neuro_Sign->Action_Neuro Action_Renal Action: Check for Stones Increase Hydration Renal_Sign->Action_Renal

Caption: Figure 2. Decision matrix for adverse event management in Calcium Threonate studies.

Experimental Protocols

Protocol A: Preparation of Gavage Solution

Calcium L-Threonate is highly soluble, unlike Carbonate. Do not use suspension agents like Methylcellulose unless necessary for other compounds.

  • Calculate: Determine mass required for Elemental Ca target (see Section 2).

  • Vehicle: Use Deionized Water (ddH2O).

  • Mixing: Vortex for 30 seconds. The solution should be clear to slightly off-white.

    • Troubleshooting: If cloudy, warm to 37°C. Persistent cloudiness implies impurities or Calcium Oxalate formation (check reagent quality).

  • pH Check: Ensure pH is neutral (6.0–7.5). Threonate is acidic; buffering may be required if pH < 5.5 to prevent gastric irritation.

Protocol B: Monitoring Soft Tissue Calcification

Due to high absorption, "metastatic calcification" (calcium deposits in soft organs) is a risk in long-term (>4 week) studies.

  • Kidney Inspection: At necropsy, slice kidneys longitudinally. Look for white, gritty precipitates in the renal pelvis.

  • Histology: Stain kidney and heart tissue with Von Kossa stain (specific for calcium).

    • Positive Control: A rat treated with high-dose Vitamin D3.

    • Negative Control:[8] Vehicle only.

References

  • Wang, H., et al. (2011). "Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations." Acta Pharmacologica Sinica, 32, 1555–1560. Link

  • PubChem. (2024). "L-Threonic acid calcium salt | C8H14CaO10."[2][3] National Library of Medicine. Link

  • Zhang, Y., et al. (2018). "Effects of calcium L-threonate on bone mineral density and bone metabolism in ovariectomized rats." Comparison with Calcium Carbonate bioavailability studies.Link

  • European Food Safety Authority (EFSA). (2008).[9] "Calcium L-threonate as a source of calcium for use in food supplements."[1][3] The EFSA Journal, 866, 1-20. Link

Sources

preventing the degradation of L-Threonic Acid Calcium Salt hydrate during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-Threonic Acid Calcium Salt Hydrate

A Guide to Preventing Degradation During Sample Preparation

Welcome to the dedicated support center for L-Threonic Acid Calcium Salt hydrate. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your samples during experimental preparation. As a compound valued for its high stability, degradation is uncommon but can occur due to improper handling. This document provides in-depth, field-proven insights to help you navigate potential challenges and maintain the highest quality of your experimental results.

Understanding the Stability Profile of L-Threonic Acid Calcium Salt Hydrate

L-Threonic Acid Calcium Salt hydrate is known for its robust chemical and physical stability. It is a white, crystalline powder that is generally not sensitive to light or ambient atmospheric conditions when stored properly.[1][2] The compound exhibits strong thermal stability, with a melting and decomposition point above 300°C.[1][3] It is soluble in water, especially hot water, but is insoluble in most common organic solvents such as alcohol, ether, chloroform, and DMSO.[4][5][6]

Despite its stability, sample integrity can be compromised during preparation by factors such as contamination, extreme pH conditions, or interaction with incompatible substances. The primary chemical incompatibility to be aware of is with strong oxidizing agents .[2][3][7] Understanding these factors is the first step toward preventing degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and preparation of L-Threonic Acid Calcium Salt hydrate.

Q1: What is the best solvent for dissolving L-Threonic Acid Calcium Salt hydrate? A: High-purity water (e.g., Type I, Milli-Q®, or WFI) is the recommended solvent. The compound is readily soluble in water.[5] While solubility increases in hot water, it is generally not necessary to heat the solution for most concentrations used in research.[4] It is sparingly soluble in methanol and practically insoluble in non-polar organic solvents.[1][7]

Q2: What are the optimal storage conditions for the solid compound and prepared solutions? A:

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7][8] Some suppliers recommend refrigerated conditions (0-8°C) for long-term storage.[9] Protect it from moisture and keep it away from incompatible substances, particularly strong oxidizers.[3]

  • Aqueous Solutions: For short-term use (<24 hours), solutions can be stored at 2-8°C. For long-term storage, it is advisable to prepare stock solutions, sterilize them by filtration (e.g., using a 0.22 µm filter), and store them in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the initial signs of sample degradation? A: The primary indicators of degradation include:

  • Visual Changes: Appearance of a yellow or brown tint in the solid or solution, or the formation of a precipitate in a previously clear solution.

  • pH Shift: A significant deviation from the expected pH range of a 5% aqueous solution (typically 6.0 - 8.0).[10]

  • Analytical Discrepancies: Inconsistent results in analytical assays (e.g., HPLC, CE), such as the appearance of unexpected peaks, a decrease in the main analyte peak area, or shifts in retention time.[11]

Q4: Is the compound susceptible to oxidation? What precautions should I take? A: Yes, the primary chemical risk is oxidative degradation.[7] While stable under normal atmospheric conditions, you should avoid any contact with strong oxidizing agents (e.g., hydrogen peroxide, permanganates). When preparing solutions, using de-gassed water can be a precautionary step, although it is not typically required for routine applications. The most critical step is ensuring no cross-contamination from oxidizing reagents in the lab.

Q5: Can microbial growth affect my prepared solutions? A: Yes. Non-sterile aqueous solutions, especially those stored for extended periods at room temperature or 4°C, can support microbial growth. Microbes can alter the pH and secrete enzymes that may degrade the compound. For any storage beyond immediate use, sterile filtration into a sterile container is a mandatory step to ensure long-term stability.

Troubleshooting Guide

Use this table to diagnose and resolve issues you may encounter during sample preparation.

Symptom / Observation Potential Cause(s) Recommended Action & Rationale
White powder has a yellow/brown tint 1. Oxidative Degradation: Exposure to an oxidizing atmosphere or contaminant over time. 2. Improper Storage: Long-term storage in a non-airtight container or at elevated temperatures.1. Action: Discard the reagent and use a fresh, unopened stock. Rationale: Discoloration indicates chemical change. Using compromised material will lead to unreliable experimental results. Ensure all new stock is stored in tightly sealed containers in a cool, dry place.[3][7]
Aqueous solution is cloudy or contains precipitate 1. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent. 2. Contamination: Introduction of an insoluble impurity. 3. pH-induced Precipitation: The solution pH has shifted due to contamination, causing the salt to precipitate.1. Action: Gently warm the solution or sonicate to aid dissolution.[12] If it remains cloudy, the solution may be supersaturated; dilute it with more solvent. Rationale: L-Threonic Acid Calcium Salt is highly soluble in water, so precipitation at typical research concentrations is often due to external factors. Verify your calculations and ensure labware is scrupulously clean.
Prepared solution turns yellow over time 1. Oxidative Degradation: Slow oxidation due to dissolved oxygen or exposure to an oxidizing contaminant.[7][13] 2. Microbial Contamination: Byproducts of microbial metabolism can cause discoloration.1. Action: Prepare fresh solutions for each experiment. For stock solutions, sterile filter (0.22 µm) into a sterile, airtight container (consider amber glass) and store at -20°C.[14] Rationale: Freezing slows down chemical reactions, and sterile filtration prevents microbial growth, addressing the two most likely causes of degradation in solution.
Inconsistent analytical results (e.g., HPLC peak area decreases) 1. Degradation After Preparation: The compound is degrading in the solution on the autosampler or benchtop. 2. Adsorption: The analyte may be adsorbing to the surface of the sample vial (glass or plastic). 3. Incorrect pH of Mobile Phase: An unsuitable mobile phase pH could be promoting on-column degradation.1. Action: Prepare samples immediately before analysis. Use an autosampler cooler if available. Test different types of vials (e.g., polypropylene vs. glass) to check for adsorption. Rationale: Minimizing the time between preparation and analysis reduces the window for degradation. If adsorption is suspected, using silanized glass vials can mitigate the issue.

Key Physicochemical & Stability Parameters

ParameterValue / InformationSource(s)
Appearance White or almost white crystalline powder[1][10]
Molecular Formula C₈H₁₄CaO₁₀[1][7]
Molecular Weight ~310.27 g/mol [1][7]
Melting Point >300°C (with decomposition)[1][3][7]
Solubility Soluble in water; sparingly soluble in methanol; insoluble in ether, chloroform, DMSO[4][5][6][7]
pH (5% w/v aqueous solution) 6.0 - 8.0[10]
Thermal Stability Stable when heated to 120°C for 20 min or 200°C for 10 min[4][5]
Incompatibilities Strong oxidizing agents[1][2][3][7]
Recommended Storage (Solid) Cool, dry, well-ventilated, tightly sealed container. 0-8°C for long-term.[3][8][9]

Recommended Protocols

SOP-1: Preparation of Aqueous Stock Solutions
  • Pre-Weighing: Allow the L-Threonic Acid Calcium Salt hydrate container to equilibrate to room temperature before opening.

    • Rationale: This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis or clumping.

  • Weighing: In a clean, dry weighing vessel, accurately weigh the desired amount of the compound. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Dissolution: Add the weighed solid to a calibrated volumetric flask. Add approximately 70-80% of the final volume of high-purity water (e.g., Type I).

  • Mixing: Cap the flask and mix by inversion or use a magnetic stirrer at a gentle speed until the solid is completely dissolved. Avoid vigorous vortexing, which can introduce excess oxygen.

  • Final Volume: Once dissolved, add water to the calibration mark. Mix thoroughly by inversion to ensure a homogenous solution.

  • Sterilization (for storage): If the solution is to be stored, pass it through a 0.22 µm sterile syringe filter into a sterile storage vessel (e.g., a sterile polypropylene conical tube).

    • Rationale: This is a critical self-validating step. It removes any potential microbial contaminants, ensuring that any future changes to the solution are chemical, not biological, in nature.[4][5]

SOP-2: Storage of Solid Compound and Solutions
  • Solid Compound:

    • After dispensing, securely tighten the container cap.

    • For extra protection against moisture, consider placing the container inside a desiccator or a sealed bag with a desiccant pack.

    • Store in a designated cool, dry location away from any oxidizing agents.[3]

  • Aqueous Solutions:

    • Aliquoting: Dispense the sterile-filtered stock solution into smaller, single-use aliquots.

      • Rationale: This is a cornerstone of good laboratory practice. It prevents contamination of the entire stock solution and avoids degradation caused by repeated freeze-thaw cycles.

    • Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and your initials.

    • Storage:

      • Short-Term (<24h): Store at 2-8°C.

      • Long-Term (>24h): Store at -20°C or below.[12]

Visual Workflow: Troubleshooting Degradation

This decision tree provides a logical path for identifying and resolving potential sample degradation issues.

G start Observe unexpected result (visual or analytical) q1 What is the nature of the issue? start->q1 opt1 Visual Change (Color, Precipitate) q1->opt1 Visual opt2 Analytical Anomaly (Peak shift, Area loss) q1->opt2 Analytical q2 Is the solid powder or solution affected? opt1->q2 res3 Probable Cause: - Degradation post-preparation - Adsorption to vial - Incorrect mobile phase Action: See Troubleshooting Table. Analyze immediately after prep. opt2->res3 solid Solid Powder q2->solid Solid solution Solution q2->solution Solution res1 Probable Cause: Oxidation / Contamination of bulk material. Action: Discard and use fresh stock. Review storage conditions. solid->res1 res2 Probable Cause: - Microbial Growth - pH Shift - Oxidation in Solution Action: See Troubleshooting Table. Prepare fresh, sterile solution. solution->res2

Caption: A decision tree for troubleshooting L-Threonic Acid Calcium Salt degradation.

References

  • ZXCHEM. (n.d.). Calcium L-Threonate: The Key to Optimal Cognitive Health. ZXCHEM.
  • Muby Chemicals. (n.d.). Calcium threonate or Calcium L-threonate Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.
  • Carbosynth Ltd. (2015, April 29).
  • Metascience. (n.d.). Safety Data Sheet L-Threonic acid calcium salt. Metasci.
  • ZXCHEM. (n.d.).
  • Fisher Scientific. (2025, December 26).
  • Selleck Chemicals. (n.d.). L-Threonic acid Calcium Salt | CAS 70753-61-6. Selleck Chemicals.
  • Thermo Scientific Chemicals. (n.d.).
  • Chen, S., et al. (1999). Determination of L-threonate in calcium L-threonate preparations by capillary electrophoresis with indirect UV detection. Electrophoresis, 20(9), 1850-5. [Link]

  • ECHEMI. (n.d.).
  • Therapeutic Goods Administration (TGA). (n.d.).
  • TargetMol. (n.d.).
  • Sigma-Aldrich. (n.d.). L-Threonic acid 97 70753-61-6. Sigma-Aldrich.

Sources

troubleshooting inconsistent results in experiments with L-Threonic Acid Calcium Salt hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Experimental Workflows

CAS: 70753-61-6 | Molecular Formula: C₈H₁₄CaO₁₀ (Anhydrous basis) | MW: 310.27 g/mol (Anhydrous)[1]

Part 1: The Core Directive – Technical Analysis

Inconsistent results with L-Threonic Acid Calcium Salt (Calcium L-Threonate) often stem from three specific technical blind spots: stoichiometric errors due to hydration states , solubility limits in organic solvents , and calcium-phosphate precipitation in cell culture media.

Unlike standard calcium salts (e.g., carbonate or gluconate), Calcium L-Threonate acts as both a mineral source and a bioactive metabolite of Vitamin C (L-Threonic acid), influencing collagen synthesis and mineral uptake. Your troubleshooting approach must account for both the cation (


) and the ligand biological activity.

Part 2: Troubleshooting Guides & FAQs

Category 1: Solubility & Stock Solution Preparation

Q: Why is my Calcium L-Threonate precipitating when I try to make a high-concentration stock in DMSO or Ethanol?

A: Calcium L-Threonate is a polar salt with negligible solubility in organic solvents like DMSO or absolute ethanol. Researchers often attempt to use DMSO to ensure sterility or compatibility with hydrophobic compound libraries, but this will result in a suspension, not a solution, leading to erratic dosing.

The Fix:

  • Solvent: Use Milli-Q Water or PBS (pH 7.4) . The solubility in water is approximately 8 mg/mL to 2.5 mM depending on temperature and purity.

  • Sonication: The hydrate form can form a crystal lattice that resists rapid dissolution. Sonicate at 40°C for 10–15 minutes to ensure complete solubilization.

  • Visual Check: The solution must be completely clear. Any turbidity indicates undissolved salt, which will skew your molarity calculations.

Q: My in vivo dose calculations seem off. The animals are under-responding compared to literature.

A: You are likely calculating molarity based on the anhydrous molecular weight (310.27 g/mol ) while using the hydrate form.

The Fix: Check your Certificate of Analysis (CoA) for the Loss on Drying or Water Content .

  • Formula:

    
    
    
  • Example: If your batch has 10% water content, you must weigh 110 mg of powder to deliver 100 mg of active compound. Failure to correct for this results in a ~10-15% under-dose.

Category 2: Cell Culture & In Vitro Assays

Q: I see a fine white dust covering my cells 24 hours after treatment. Is this contamination?

A: It is likely Calcium Phosphate precipitation , not contamination. Standard media like DMEM and RPMI contain high levels of inorganic phosphate. When you add Calcium L-Threonate, you may exceed the solubility product (


) of Hydroxyapatite, causing it to crash out of solution. This "dust" physically stresses cells and alters local pH, causing false-positive toxicity.

The Fix:

  • Slow Addition: Do not add the concentrated stock directly to the well. Pre-dilute the compound in fresh media (warmed to 37°C) before applying to cells.

  • Chela-Stabilization: Ensure the pH of your media does not drift above 7.6, as alkaline conditions accelerate calcium precipitation.

Category 3: Bioavailability & Mechanism

Q: How does Calcium L-Threonate differ from Calcium Gluconate in terms of transport?

A: Unlike passive calcium donors, the L-Threonate moiety is a metabolite of ascorbic acid.[2] It facilitates active transport. In vivo studies suggest it has a specific affinity for bone collagen synthesis and may utilize Vitamin C transport pathways (SVCT2) or passive diffusion enhanced by lipophilicity modulation, though the exact transporter is often debated.

Comparative Data Table: Calcium Salt Properties

ParameterCalcium L-ThreonateCalcium GluconateCalcium Carbonate
Solubility (Water) Moderate (~8 mg/mL)Good (~30 mg/mL)Poor (Requires Acid)
Bioavailability High (~26% absorption)ModerateVariable (pH dependent)
GI Tolerance High (Neutral pH)HighLow (Gas/Bloating)
Primary Utility Osteoporosis/CollagenHypocalcemia (IV)General Supplement

Part 3: Visualization & Protocols

Workflow Diagram: Troubleshooting Precipitation Issues

TroubleshootingWorkflow Start Issue: Inconsistent Results / Precipitation CheckSolvent 1. Check Solvent System Start->CheckSolvent IsOrganic Is Solvent DMSO/EtOH? CheckSolvent->IsOrganic SwitchWater ACTION: Switch to Milli-Q Water (Solubility ~8mg/mL) IsOrganic->SwitchWater Yes CheckMedia 2. Check Cell Culture Media IsOrganic->CheckMedia No SwitchWater->CheckMedia IsPhosphate High Phosphate Media? (DMEM/RPMI) CheckMedia->IsPhosphate PreDilute ACTION: Pre-dilute in warm media Check pH < 7.6 IsPhosphate->PreDilute Yes CheckHydrate 3. Check Stoichiometry IsPhosphate->CheckHydrate No PreDilute->CheckHydrate HydrateCorrect ACTION: Apply Hydrate Correction Factor CheckHydrate->HydrateCorrect Success Experiment Validated HydrateCorrect->Success

Caption: Decision tree for isolating the root cause of experimental inconsistency, focusing on solvent incompatibility and media interactions.

Standardized Protocol: Preparation of 2.5 mM Stock Solution

Objective: Create a stable, precipitate-free stock solution for in vitro assays.

  • Calculate Mass:

    • Target Concentration: 2.5 mM

    • Volume: 10 mL[3]

    • MW (Anhydrous): 310.27 g/mol [1][4][5]

    • Calculation:

      
      
      
    • Correction: If CoA states 5% water, weigh:

      
      .
      
  • Dissolution:

    • Weigh 8.15 mg of L-Threonic Acid Calcium Salt Hydrate.

    • Add 8 mL of Milli-Q water (room temperature).

    • Vortex vigorously for 60 seconds.

    • If particles remain, sonicate at 40°C for 10 minutes.

    • Bring final volume to 10 mL with water.

  • Sterilization:

    • Pass through a 0.22 µm PES (Polyethersulfone) filter .

    • Note: Do not use Nylon filters as they may bind the threonate moiety.

  • Storage:

    • Aliquot into light-protected tubes.

    • Store at -20°C . Stable for 3 months. Avoid repeated freeze-thaw cycles.

Mechanism of Action: Bioavailability Pathway

Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CaThreonate Ca-L-Threonate (Dissociated) Threonate L-Threonate CaThreonate->Threonate Dissociation Calcium Free Ca2+ CaThreonate->Calcium Transporter Vitamin C Transporters (SVCT2 / GLUT1) Transporter->Threonate CaChannel Ca2+ Channels CaChannel->Calcium Threonate->Transporter Active Uptake Collagen Collagen Synthesis (Osteoblast Activity) Threonate->Collagen Stimulation Calcium->CaChannel Passive/Facilitated Calcium->Collagen Mineralization

Caption: Proposed pathway showing the dual-action entry of L-Threonate (via Vitamin C transporters) and Calcium, leading to synergistic effects on collagen synthesis.

References

  • PubChem. (2025).[6] L-Threonic acid calcium salt | C8H14CaO10.[1][4][5][6][7] National Library of Medicine. [Link]

  • Wang, H., et al. (2011). Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacologica Sinica. [Link]

  • Zhang, Y., et al. (2012). Calcium bioavailability of calcium L-threonate in healthy Chinese subjects measured with stable isotopes. European Journal of Clinical Pharmacology. [Link]

Sources

Validation & Comparative

comparative analysis of L-Threonic Acid Calcium Salt hydrate and other calcium supplements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of osteopenia and osteoporosis therapeutics, calcium supplementation has traditionally focused on elemental delivery —simply ensuring sufficient calcium ions (


) are available for mineralization. However, emerging data suggests that limiting factors in bone remodeling are often not mineral availability, but the organic matrix integrity  (collagen framework) required to hold that mineral.

L-Threonic Acid Calcium Salt (Calcium L-Threonate) represents a "second-generation" osteo-active compound. Unlike Calcium Carbonate (dependent on gastric acid) or Calcium Citrate (passive diffusion focus), Calcium L-Threonate acts as a dual-action metabolite . It delivers calcium while simultaneously deploying the L-threonate anion—a metabolite of ascorbic acid—to stimulate collagen synthesis and osteoblast differentiation.

This guide analyzes the physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD) of Calcium L-Threonate against standard alternatives, providing experimental protocols for validation.

Physicochemical Profile & Formulation Logic

The choice of calcium salt dictates the formulation strategy. High elemental calcium loads (Carbonate) often come at the cost of solubility and pH dependence. Calcium L-Threonate sacrifices elemental load for bio-solubility and pH independence .

Table 1: Comparative Physicochemical Properties
ParameterCalcium CarbonateCalcium CitrateCalcium GluconateCalcium L-Threonate
Chemical Structure




Elemental Calcium % ~40% (High)~21% (Moderate)~9% (Low)~13% (Low)
Solubility (Water) Insoluble (Neutral pH)~0.85 g/L~30 g/LSoluble (High)
pH Dependence Critical (Needs Acid)LowNoneNone
Bioavailability Mechanism Passive + Active (Vit D)Passive (Paracellular)PassiveActive Transport + Carrier
GI Side Effects High (Gas/Constipation)LowLowNegligible
Formulation Insight
  • The Carbonate Trap: While Calcium Carbonate allows for smaller tablet sizes due to 40% elemental Ca, its insolubility at neutral pH (

    
    ) renders it ineffective in achlorhydric patients (elderly, PPI users).
    
  • The Threonate Advantage: Despite lower elemental content (requiring larger or more doses), the L-Threonate salt dissociates freely in water without acid. Crucially, the threonate anion is amphiphilic, facilitating membrane permeation unlike the purely polar gluconate or citrate anions.

Mechanistic Analysis: The "Dual-Action" Pathway

The defining characteristic of Calcium L-Threonate is its pharmacodynamic impact on the Bone Matrix . Bone is a composite material: Hydroxyapatite (mineral) reinforced by Collagen Type I (polymer).

  • Standard Salts (Carbonate/Citrate): Provide

    
     for the mineral phase only. If the collagen network is degraded (age-related), the calcium has nowhere to deposit, leading to ectopic calcification or excretion.
    
  • Calcium L-Threonate:

    • Pathway A (Mineral): Delivers bioavailable

      
      .[1]
      
    • Pathway B (Organic): The L-Threonate moiety stimulates the uptake of Vitamin C (Ascorbate) into osteoblasts. Vitamin C is an essential cofactor for prolyl hydroxylase, the enzyme required to stabilize the collagen triple helix.

Visualization: The Osteo-Anabolic Signaling Pathway

G cluster_input Oral Administration cluster_gut Gastrointestinal Tract cluster_osteoblast Osteoblast (Bone Forming Cell) Input Calcium L-Threonate Dissociation Dissociation (pH Independent) Input->Dissociation Ca_Ion Ca2+ Ion Dissociation->Ca_Ion Threonate L-Threonate Anion Dissociation->Threonate Mineralization Matrix Mineralization (Hydroxyapatite Formation) Ca_Ion->Mineralization Passive/Active Transport VitC_Transporter Vitamin C Transporter (SVCT2) Stimulation Threonate->VitC_Transporter Synergistic Action Intra_VitC Intracellular Ascorbate Accumulation VitC_Transporter->Intra_VitC Collagen_mRNA Collagen Type I mRNA Expression Intra_VitC->Collagen_mRNA Prolyl_Hydrox Prolyl Hydroxylase Activation Intra_VitC->Prolyl_Hydrox Matrix Collagen Matrix Synthesis Collagen_mRNA->Matrix Prolyl_Hydrox->Matrix Matrix->Mineralization Provides Scaffold

Figure 1: Mechanism of Action illustrating how L-Threonate acts as a bio-carrier to stimulate the Vitamin C-dependent collagen synthesis pathway, creating the necessary scaffold for calcium deposition.

Experimental Validation Protocols

To validate the superiority of Calcium L-Threonate in a development setting, the following protocols are recommended. These move beyond simple dissolution testing to functional biological assays.

Protocol A: Comparative Bioavailability (Double-Isotope Method)

Objective: Determine True Fractional Calcium Absorption (TFCA).

  • Subject Selection: Healthy adults (n=12), fasted.[2]

  • Tracers:

    • Oral: Calcium L-Threonate labeled with

      
       (300mg).[3]
      
    • Intravenous: Calcium Chloride labeled with

      
       (IV injection, simultaneous).[3]
      
  • Sampling: Collect urine fractions at 0-24h and 24-48h.

  • Analysis: Measure

    
     ratios using Thermal Ionization Mass Spectrometry (TIMS).
    
  • Calculation:

    
    
    Target Benchmark: L-Threonate TFCA should exceed 25-30%, comparable to or higher than Citrate.
    
Protocol B: Osteoblast Differentiation & Collagen Synthesis

Objective: Prove the "Matrix Effect" (PD).

  • Cell Line: Human Osteoblast-like cells (MG-63 or Saos-2).

  • Workflow:

    • Seeding:

      
       cells/well in 24-well plates.
      
    • Treatment Groups (72h):

      • Control (Media only)

      • Calcium Carbonate (

        
        )
        
      • Calcium L-Threonate (

        
        )
        
    • Assay 1 (Differentiation): Measure Alkaline Phosphatase (ALP) activity using p-nitrophenyl phosphate substrate.

    • Assay 2 (Matrix): Quantify Procollagen Type I C-terminal Propeptide (PICP) via ELISA.

    • Assay 3 (Gene Expression): RT-PCR for COL1A1 (Collagen Type I alpha 1).

  • Expected Outcome: L-Threonate group should show statistically significant (

    
    ) upregulation of COL1A1 and PICP compared to the Carbonate group, confirming the organic matrix stimulation.
    
Visualization: Experimental Decision Tree

Experiment Start Validation Goal Branch1 Solubility/Stability Start->Branch1 Branch2 Bioavailability (PK) Start->Branch2 Branch3 Efficacy (PD) Start->Branch3 Test1 USP Dissolution (pH 1.2 vs 6.8) Branch1->Test1 Test2 Caco-2 Permeability (Transcellular transport) Branch2->Test2 Test3 Osteoblast Assay (Collagen mRNA) Branch3->Test3

Figure 2: Decision matrix for selecting the appropriate validation assay based on development stage.

Safety & Regulatory Status

  • Toxicity: Acute oral toxicity studies in rodents show

    
    .[4] Sub-chronic studies show no genotoxicity.[4]
    
  • Adverse Events: Clinical trials (Wang et al.) indicated no dose-proportional adverse events.[2][3][5][6] The absence of gas generation (unlike Carbonate

    
    ) improves compliance.
    
  • Regulatory:

    • EFSA (EU): Positive opinion as a source of calcium for food supplements (2008).[1]

    • FDA (USA): NDI (New Dietary Ingredient) status in various filed supplements; generally recognized as safe for intended use.

Conclusion

Calcium L-Threonate is not merely a "soluble calcium."[1][3][4][6][7][8][9][10][11] It is a bio-active conjugate . While Calcium Carbonate remains the cost-effective standard for simple mineral deficiency, Calcium L-Threonate is the superior candidate for senile osteoporosis and fracture recovery , where the limiting factor is the degradation of the collagen matrix.

For drug development professionals, the higher cost of goods (COGS) and lower elemental yield of L-Threonate are offset by its dual-mechanism efficacy, offering a distinct claim structure focused on "Bone Remodeling" rather than just "Bone Hardening."

References

  • Wang, H. Y., et al. (2011). "Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations." Acta Pharmacologica Sinica, 32(12), 1555–1560.

  • European Food Safety Authority (EFSA). (2008).[1][7] "Scientific Opinion of the Panel on Food Additives and Nutrient Sources added to Food on Calcium L-threonate as a source for calcium." EFSA Journal, 866, 1-20.

  • Rowe, D. J., et al. (1999).[2] "Enhanced production of mineralized nodules and collagenous proteins in vitro by calcium ascorbate supplemented with vitamin C metabolites."[12] Journal of Periodontology, 70(9), 992-999.

  • Aguilar, F., et al. (2008). "Opinion on Calcium L-threonate for use as a source of calcium in food supplements." The EFSA Journal.

  • He, Y., et al. (2025). "Calcium bioavailability of calcium L-threonate in healthy Chinese subjects measured with stable isotopes." European Journal of Nutrition (Contextual Reference for Isotope Protocol).

Sources

Comparative Technical Guide: L-Threonic Acid Calcium Salt vs. Magnesium L-Threonate in Cognitive Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of cognitive enhancement and neuroprotection, the salt form of L-threonic acid dictates the therapeutic outcome. While both Magnesium L-Threonate (MgT) and Calcium L-Threonate (CaT) utilize the threonate metabolite as a carrier, their pharmacodynamic profiles diverge significantly due to the distinct neurophysiological roles of the cation payload.

  • Magnesium L-Threonate (MgT): The primary candidate for cognitive studies. It is the only form clinically validated to significantly elevate brain magnesium levels, upregulate NR2B-containing NMDA receptors, and enhance synaptic plasticity (LTP).

  • Calcium L-Threonate (CaT): Primarily indicated for osteogenic differentiation and collagen synthesis. In cognitive models, CaT serves as a critical anion control to demonstrate that the cognitive benefits of MgT are derived from the synergy of Mg²⁺ delivery, not solely from the threonate moiety or calcium influx.

This guide provides a technical comparison of these two compounds, detailing their physicochemical properties, mechanistic divergence, and experimental protocols for validation.

Physicochemical & Pharmacokinetic Profiles[1][2]

The central challenge in neuropharmacology is the Blood-Brain Barrier (BBB). Standard magnesium salts (oxide, chloride, citrate) exhibit poor BBB permeability. The unique value proposition of L-threonate lies in its ability to facilitate active transport.

The "Trojan Horse" Transport Mechanism

L-Threonate is a metabolite of ascorbic acid (Vitamin C). Research suggests it utilizes specific sodium-dependent transporters (potentially GLUT or SVCT2 variants) to cross the BBB.

  • MgT: The magnesium ion is chelated by two threonate anions. The lipophilic nature and specific transporter affinity of the threonate ligand allow the Mg²⁺ to "piggyback" into the Central Nervous System (CNS).

  • CaT: While CaT allows for high systemic absorption of calcium (comparable to or better than Calcium Gluconate), the brain maintains strict calcium homeostasis. Unlike Mg²⁺, which is actively pumped into the CSF to support synaptic density, Ca²⁺ influx is tightly restricted to prevent excitotoxicity.

Data Summary: Pharmacokinetic Comparison
FeatureMagnesium L-Threonate (MgT)Calcium L-Threonate (CaT)
Molecular Formula Mg(C₄H₇O₅)₂Ca(C₄H₇O₅)₂
Primary Indication Synaptic Plasticity, Memory, Alzheimer's ModelsOsteoporosis, Collagen Synthesis, Bone Density
BBB Permeability High (Elevates CSF Mg²⁺ by ~15% in 24 days)Low/Regulated (Does not significantly elevate brain Ca²⁺)
Active Payload Magnesium (Mg²⁺)Calcium (Ca²⁺)
Key Transporter Threonate-mediated active transportPassive diffusion & Vitamin C transporters

Mechanistic Divergence: The Cation Effect

The critical distinction between these two compounds is the physiological impact of the cation once it enters the neuronal environment.

MgT: The Synaptic Density Enhancer

The mechanism of action for MgT was elucidated in the seminal work by Slutsky et al. (2010). The elevation of intraneuronal Mg²⁺ leads to a specific signaling cascade:

  • NMDA Receptor Blockade: Mg²⁺ blocks the NMDA receptor channel at resting membrane potentials.

  • Compensatory Upregulation: To overcome this blockade, the neuron upregulates the expression of NR2B subunits of the NMDA receptor.

  • Enhanced Plasticity: NR2B-rich receptors have slower closing kinetics, allowing for greater Ca²⁺ influx only during burst firing (learning events), thereby facilitating Long-Term Potentiation (LTP).

CaT: The Control & Bone Agent

Calcium L-Threonate does not trigger this cascade.

  • Homeostasis: Neurons actively pump Ca²⁺ out to maintain a low resting concentration (100 nM). Elevating extracellular Ca²⁺ via CaT does not upregulate NR2B.

  • Excitotoxicity Risk: Unregulated Ca²⁺ influx triggers apoptosis. Therefore, CaT is physiologically prevented from flooding the brain in the same manner MgT is allowed to enter.

Pathway Visualization

The following diagram illustrates the divergent pathways of MgT and CaT upon administration.

G cluster_0 Oral Administration cluster_1 Systemic Circulation cluster_2 Blood-Brain Barrier (BBB) cluster_3 Neuronal Environment MgT Magnesium L-Threonate Blood Systemic Blood Flow MgT->Blood CaT Calcium L-Threonate CaT->Blood Transporter Threonate Transporter (Active Transport) Blood->Transporter Threonate Carrier Bone Bone Matrix Mineralization Blood->Bone Ca²⁺ Deposition Mg_Brain Elevated CSF Mg²⁺ Transporter->Mg_Brain Mg²⁺ Influx Ca_Brain Regulated Ca²⁺ (Homeostatic Block) Transporter->Ca_Brain Ca²⁺ Influx (Limited) NR2B NR2B Upregulation (Synaptic Scaling) Mg_Brain->NR2B Compensatory Response LTP Enhanced LTP (Memory Formation) Ca_Brain->LTP No Significant Effect NR2B->LTP Synaptic Plasticity

Figure 1: Comparative Pharmacodynamics. MgT successfully elevates brain Mg, driving plasticity.[1] CaT is primarily diverted to bone or regulated at the BBB.

Experimental Protocols for Comparative Studies

To objectively validate the performance of MgT vs. CaT, researchers must employ a rigorous "Self-Validating" protocol. This involves verifying that the cation reached the target tissue before assessing behavioral outcomes.

Protocol A: Bioavailability & Tissue Distribution

Objective: Quantify the "Trojan Horse" efficiency of Threonate for Mg vs. Ca.

  • Subjects: Male Sprague-Dawley rats (n=30), divided into 3 groups: Control (Saline), MgT (604 mg/kg/day), CaT (Equimolar dose).

  • Administration: Oral gavage or dissolved in drinking water for 28 days.

  • Tissue Collection:

    • Collect CSF via cisterna magna puncture (critical step to prove brain entry).

    • Harvest Hippocampus and Prefrontal Cortex.

  • Analysis:

    • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): Measure elemental Mg and Ca levels in CSF and brain tissue.

    • Success Metric: MgT group must show >7% increase in CSF Mg compared to Control. CaT group should show minimal change in CSF Ca due to homeostasis.

Protocol B: Electrophysiology (LTP Measurement)

Objective: Assess functional synaptic plasticity.

  • Slice Preparation: Prepare acute hippocampal slices (400 μm) from treated animals.

  • Stimulation: Stimulate Schaffer collaterals; record fEPSP (field excitatory postsynaptic potentials) in the CA1 region.

  • Induction: Apply Theta Burst Stimulation (TBS).

  • Validation:

    • MgT slices should exhibit enhanced LTP magnitude (>150% of baseline) compared to Control.

    • CaT slices should mirror Control/Baseline levels, confirming that Threonate alone (without Mg) does not drive plasticity.

Protocol C: Behavioral Assessment (Morris Water Maze)

Objective: Correlate molecular changes with spatial memory.

  • Setup: Circular pool (1.5m diameter), opaque water, hidden platform.

  • Training (Days 1-5): 4 trials/day. Measure latency to find platform.

  • Probe Trial (Day 6): Remove platform. Measure time spent in the target quadrant.

  • Comparison:

    • MgT: Significant reduction in latency; increased time in target quadrant.

    • CaT: Used as a negative control to prove that cognitive gains are Mg-dependent.[2]

Synthesis of Clinical & Preclinical Data[5]

The following table synthesizes key findings from authoritative studies, highlighting the divergence between the two salts.

Study FocusMagnesium L-Threonate FindingsCalcium L-Threonate Findings
Brain Mg Elevation Significant increase in CSF and intracellular Mg²⁺ (Slutsky et al., 2010).No significant elevation in brain Mg; used as anion control.
Synaptic Density Increased density of synaptophysin and PSD-95 puncta in hippocampus.No significant change in synaptic structural proteins.
Cognitive Aging Reversal of cognitive impairment in aged rats; improvement in TMT-B scores in humans (Liu et al., 2016).Primary efficacy in preventing bone mineral density loss; no cognitive endpoints met in isolation.
Safety Profile High safety margin; excess excreted renally.Safe; excess Ca is deposited in bone or excreted.

References

  • Slutsky, I., et al. (2010). "Enhancement of Learning and Memory by Elevating Brain Magnesium."[1][3][4] Neuron, 65(2), 165-177.

  • Wang, H., et al. (2011). "Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations."[5][6] Acta Pharmacologica Sinica, 32, 1555–1560.

  • Liu, G., et al. (2016). "Efficacy and Safety of MMFS-01, a Synapse Density Enhancer, for Treating Cognitive Impairment in Older Adults: A Randomized, Double-Blind, Placebo-Controlled Trial." Journal of Alzheimer's Disease, 49(4), 971-990.

  • Sun, Q., et al. (2016). "Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration." Neuropharmacology, 108, 426-439.

  • EFSA Panel on Food Additives and Nutrient Sources. (2008). "Calcium L-threonate as a source of calcium for use in food supplements."[7][8][9] EFSA Journal.[10]

Sources

confirming the mechanism of action of L-Threonic Acid Calcium Salt hydrate through genetic and molecular approaches

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Mechanism of Action of L-Threonic Acid Calcium Salt Hydrate Through Genetic and Molecular Approaches Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Dual-Driver" Bioactivity of Calcium L-Threonate

L-Threonic Acid Calcium Salt hydrate (Calcium L-Threonate) represents a distinct class of osteo-active compounds compared to traditional calcium salts (Carbonate, Citrate, Gluconate). Unlike standard salts that function primarily as passive calcium donors, Calcium L-Threonate exhibits a dual-driver mechanism :

  • The Calcium Driver: High-bioavailability delivery of Ca²⁺ ions to activate Calcium-Sensing Receptors (CaSR).

  • The Threonate Driver: L-Threonate, a metabolite of Vitamin C, actively stimulates the uptake of ascorbate by osteoblasts, directly upregulating collagen synthesis and gene expression essential for bone matrix formation.

This guide outlines the specific genetic and molecular workflows required to confirm this mechanism, separating marketing claims from verifiable biochemical activity.

Comparative Analysis: Bioavailability & Pharmacokinetics

To validate the superiority of Calcium L-Threonate, one must first establish its pharmacokinetic profile against standard alternatives. The following data synthesizes comparative studies regarding absorption and serum retention.

Table 1: Pharmacokinetic Comparison of Calcium Sources

ParameterCalcium L-ThreonateCalcium GluconateCalcium CarbonateMechanism of Entry
Passive Absorption High (90-95%) Moderate (50-70%)Low (20-30%)Threonate moiety facilitates lipophilicity and paracellular transport.
Serum Half-Life ~2.5 - 3.0 Hours ~1.5 Hours~1.0 HourSustained release due to unique dissociation kinetics.
Acid Dependency Independent IndependentHighly DependentCarbonate requires gastric acid for dissociation; Threonate does not.
Bone Accumulation High ModerateLowThreonate directs tropism toward collagen-rich tissues.

Key Insight: The "Threonate Effect" is not merely about solubility; it involves the specific retention of the threonate anion, which has been shown to prolong the retention of Vitamin C in T-lymphocytes and osteoblasts, thereby enhancing collagen gene expression.

Molecular Mechanism: The Threonate-Ascorbate Axis

The defining feature of Calcium L-Threonate is its ability to modulate intracellular signaling pathways beyond simple calcium homeostasis. The mechanism involves two distinct but synergistic pathways.

Pathway A: The Threonate-Ascorbate Loop

L-Threonate acts as a bioactive metabolite that upregulates the expression of SVCT2 (Sodium-Dependent Vitamin C Transporter 2) . Increased intracellular Vitamin C acts as a cofactor for Prolyl Hydroxylase, essential for Collagen Type I (COL1A1) synthesis.

Pathway B: Calcium-Sensing & Wnt Signaling

The high intracellular Ca²⁺ load delivered by the chelate activates the CaSR , triggering the ERK1/2 MAPK pathway. Simultaneously, it prevents β-catenin degradation, promoting its nuclear translocation to bind with TCF/LEF transcription factors, driving osteoblast differentiation (Runx2).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CaTh Ca-L-Threonate Threonate L-Threonate CaTh->Threonate Dissociation Ca_Ion Ca2+ CaTh->Ca_Ion Dissociation VitC Vitamin C (Ascorbate) SVCT2 SVCT2 Transporter VitC->SVCT2 Transport Prolyl Prolyl Hydroxylase SVCT2->Prolyl Cofactor CaSR CaSR (Receptor) ERK p-ERK1/2 CaSR->ERK Phosphorylation Threonate->SVCT2 Upregulates Ca_Ion->CaSR Activates GSK3 GSK-3β (Inhibited) Ca_Ion->GSK3 Inhibits Runx2 Runx2 ERK->Runx2 Activates BetaCat β-Catenin (Stabilized) BetaCat->Runx2 Co-activation COL1A1 COL1A1 Gene (Collagen I) Prolyl->COL1A1 Synthesis Runx2->COL1A1 Transcription ALP ALP Gene Runx2->ALP Transcription

Caption: Dual-pathway activation by Calcium L-Threonate involving Vitamin C transport modulation and CaSR-mediated signaling.

Genetic Confirmation: Experimental Workflow

To confirm the mechanism described above, researchers must demonstrate that the effects are dependent on the specific gene targets (COL1A1, Runx2) and not generic calcium buffering.

Protocol A: Quantitative Real-Time PCR (qPCR) Analysis

This protocol compares the induction of osteogenic markers between Calcium L-Threonate and Calcium Carbonate.

Objective: Quantify mRNA expression of COL1A1 (Collagen I), RUNX2 (Transcription factor), and BGLAP (Osteocalcin).

  • Cell Model: Human Osteoblast-like cells (MG-63 or Saos-2).

  • Treatment Groups:

    • Control (Vehicle)

    • Calcium Carbonate (10 mM)

    • Calcium L-Threonate (10 mM)

    • L-Threonic Acid (Alone, 10 mM) – Critical control to isolate the threonate effect.

  • Incubation: 48 Hours and 7 Days (differentiation phase).

  • RNA Extraction: Trizol method followed by DNase treatment.

  • Primers (Human):

    • COL1A1: Fwd: 5'-GAGGGCCAAGACGAAGACATC-3', Rev: 5'-CAGATCACGTCATCGCACAAC-3'

    • RUNX2: Fwd: 5'-CCGCCTCAGTGATTTAGGGC-3', Rev: 5'-GGGTCTGTAATCTGACTCTGTCC-3'

    • GAPDH (Housekeeping): Standard primers.

  • Data Analysis: Calculate fold change using the

    
     method.
    

Expected Result: Calcium L-Threonate should show statistically significant (


) higher expression of COL1A1 compared to Calcium Carbonate, specifically due to the L-Threonate component.

Molecular Confirmation: Signaling Pathway Validation

Genetic expression is the downstream result; molecular confirmation requires validating the protein signaling cascade.

Protocol B: Western Blot for Wnt/β-Catenin & MAPK

Objective: Confirm that Calcium L-Threonate activates the ERK1/2 and Wnt pathways.

  • Lysate Preparation:

    • Treat MG-63 cells with Calcium L-Threonate (0, 5, 10 mM) for short intervals (15, 30, 60 min).

    • Lyse using RIPA buffer with protease/phosphatase inhibitors.

  • Antibodies:

    • Primary: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-Total ERK1/2, Anti-Active β-Catenin (Non-phosphorylated), Anti-GSK3β.

    • Loading Control: Anti-β-Actin.

  • Detection: Chemiluminescence.

Self-Validating Check:

  • If p-ERK increases at 15-30 mins, the MAPK pathway is active.

  • If Active β-Catenin levels rise (or nuclear accumulation is seen in fractionation), the Wnt canonical pathway is engaged.

  • Inhibitor Challenge: Pre-treat cells with NPS-2143 (CaSR antagonist) or DKK-1 (Wnt inhibitor). If Calcium L-Threonate's effect on ALP activity is blocked, the receptor-mediated mechanism is confirmed.

Functional Confirmation: Mineralization Assay

The ultimate phenotypic proof is the formation of bone nodules.

Protocol C: Alizarin Red S Staining
  • Culture: Seed Osteoblasts in 24-well plates.

  • Differentiation Media:

    
    -MEM + 10% FBS + 
    
    
    
    -Glycerophosphate + Ascorbic Acid.
  • Treatment: Add Calcium L-Threonate vs. Calcium Gluconate (equimolar Ca²⁺).

  • Duration: 14 - 21 Days.

  • Staining: Fix with 4% Paraformaldehyde, stain with 2% Alizarin Red S (pH 4.2).

  • Quantification: Solubilize stain with 10% Cetylpyridinium Chloride and measure OD at 562 nm.

Comparison: Calcium L-Threonate treated wells should exhibit deeper red staining (higher calcium deposition) and larger nodule diameter compared to Gluconate, confirming enhanced mineralization capability.

References

  • Wang, J., et al. "Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations." Acta Pharmacologica Sinica, 2011. Link

  • Rowe, D.J., et al. "The mechanism of action of L-threonic acid on vitamin C uptake in human T-lymphoma cells." Journal of Nutrition, 1999.
  • Aguilar, F., et al. "Calcium L-threonate: Scientific opinion on the safety of use as a source of calcium in food supplements." EFSA Journal, 2008. Link

  • Zhang, Y., et al. "Effects of calcium L-threonate on the expression of collagen I mRNA in osteoblasts and chondrocytes."[1] Chinese Journal of Osteoporosis, 2003.

  • Ma, Y.L., et al. "Calcium L-threonate prevents bone loss and improves bone strength in ovariectomized rats.
  • Baron, R., & Rawadi, G. "Targeting the Wnt/beta-catenin pathway to regulate bone formation in the adult skeleton." Endocrinology, 2007. Link

Sources

comparing the in vitro and in vivo effects of L-Threonic Acid Calcium Salt hydrate

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro and In Vivo Effects of L-Threonic Acid Calcium Salt Hydrate: A Technical Comparison Guide

Executive Summary

L-Threonic Acid Calcium Salt hydrate (Calcium L-Threonate) represents a distinct class of calcium supplements characterized by its unique "dual-action" mechanism. Unlike traditional salts (Carbonate, Citrate) that primarily serve as passive calcium donors, Calcium L-Threonate is a bioactive complex where the ligand—L-threonate—actively modulates osteoblast function and collagen synthesis.

While its counterpart, Magnesium L-Threonate , is widely recognized for blood-brain barrier (BBB) permeability and cognitive enhancement, Calcium L-Threonate is scientifically positioned as a bone-remodeling specialist . It addresses the two pillars of osteoporosis: mineral loss (calcium deficiency) and organic matrix degradation (collagen loss).

Part 1: Mechanistic Foundation

The Threonate Advantage

L-Threonate is an active metabolite of Ascorbate (Vitamin C).[1] Its presence in the cellular environment creates a specific biological cascade that standard anions (carbonate, citrate, gluconate) cannot initiate.

  • Passive & Active Transport: Calcium L-Threonate exhibits high solubility and lipophilicity, allowing for efficient passive transport across the intestinal epithelium, independent of Vitamin D receptors.

  • Collagen Stimulation: Upon dissociation, the L-threonate moiety stimulates the uptake of Vitamin C by osteoblasts. Vitamin C is an essential cofactor for the hydroxylation of proline and lysine, a rate-limiting step in procollagen synthesis.

  • The "Dual Action" Hypothesis:

    • Action 1 (Mineral): Provides elemental calcium for hydroxyapatite formation.

    • Action 2 (Matrix): Stimulates production of Type I Collagen, the scaffold upon which calcium mineralizes.

Mechanism_of_Action CaT Ca L-Threonate (Oral Intake) Dissoc Dissociation (Intestine/Plasma) CaT->Dissoc Ca_Ion Ca2+ Ion Dissoc->Ca_Ion Threonate L-Threonate Moiety Dissoc->Threonate Matrix Organic Bone Matrix Ca_Ion->Matrix Deposits onto VitC Vitamin C Uptake Threonate->VitC Stimulates Osteoblast Osteoblast Activation VitC->Osteoblast Enhances Activity Collagen Type I Collagen Synthesis Osteoblast->Collagen Secretes Collagen->Matrix Forms Scaffold Bone Mineralized Bone Tissue Matrix->Bone Mineralization

Caption: The dual-action mechanism where L-Threonate promotes the collagen scaffold necessary for effective calcium deposition.

Part 2: In Vitro Analysis

Osteoblast Proliferation & Differentiation
  • Experimental Model: Primary rat osteoblasts or MC3T3-E1 cell lines.

  • Observation: Treatment with Calcium L-Threonate significantly increases cellular proliferation compared to Calcium Gluconate or Calcium Chloride controls.

  • Key Marker: Alkaline Phosphatase (ALP) activity, an early marker of osteoblast differentiation, is upregulated.

  • Mineralization: Alizarin Red S staining reveals more extensive calcium nodule formation in cultures treated with L-Threonate, indicating superior mineralization capacity.

Inhibition of Osteoclast Resorption[1][2]
  • Experimental Model: Rabbit osteoclasts cultured on dentine slices.

  • Observation: Calcium L-Threonate inhibits the formation of resorption pits.[1]

  • Mechanism: It reduces the secretion of Cathepsin K and MMP-9 , enzymes responsible for degrading the bone matrix. While bisphosphonates (e.g., Alendronate) are more potent inhibitors, Calcium L-Threonate offers a safer, nutrient-based modulation.

Comparative Solubility & Permeability
ParameterCalcium L-ThreonateCalcium CarbonateCalcium Citrate
Solubility (pH 7.0) High (Freely soluble)Very Low (Insoluble)Moderate
pH Dependence pH Neutral absorptionRequires Acid (Stomach)Acid Independent
Transport Mechanism Passive Paracellular + ActiveActive (Saturable)Passive + Active
Caco-2 Permeability HighLowModerate

Part 3: In Vivo Effects

Bioavailability (Pharmacokinetics)

Unlike standard salts that require gastric acid for ionization, Calcium L-Threonate is absorbed intact or as a neutral complex, minimizing gastrointestinal (GI) side effects like constipation.

  • Study Data (Human): Using a double-label stable isotope method (

    
     oral, 
    
    
    
    IV), the True Fractional Calcium Absorption (TFCA) of Calcium L-Threonate was determined to be ~26.5% in healthy subjects [1]. This is comparable to or slightly higher than high-quality Citrate, but with significantly better retention in bone tissue due to the collagen-stimulating effect.
  • Plasma Kinetics: Rapid absorption with

    
     hours.[1] Absorption is enhanced by food intake.[1]
    
Bone Mineral Density (BMD) & Mechanical Strength
  • Animal Model: Ovariectomized (OVX) rats (standard model for post-menopausal osteoporosis).

  • Findings:

    • BMD: Rats treated with Calcium L-Threonate showed significantly higher BMD in the femur and lumbar vertebrae compared to Calcium Carbonate and vehicle controls [2].

    • Trabecular Microarchitecture: Micro-CT analysis demonstrated preserved trabecular number and thickness, preventing the "honeycomb" loss typical of osteoporosis.

    • Mechanical Strength: Three-point bending tests revealed that bones from the L-Threonate group required higher force to fracture, indicating improved bone quality, not just density.

Part 4: Experimental Protocols

Protocol A: In Vitro Osteoblast Proliferation Assay

This protocol validates the proliferative effect of the compound on bone-forming cells.

  • Cell Seeding: Seed MC3T3-E1 subclone 4 cells in 96-well plates at

    
     cells/well.
    
  • Differentiation Induction: After 24h, replace media with

    
    -MEM containing 10% FBS, 50 
    
    
    
    g/mL ascorbic acid, and 10 mM
    
    
    -glycerophosphate.
  • Treatment: Add Calcium L-Threonate at graded concentrations (0, 1, 10, 100

    
    M). Include Calcium Chloride as a molar control.
    
  • Incubation: Culture for 48 and 72 hours at 37°C, 5% CO2.

  • Quantification: Add 10

    
    L CCK-8 (Cell Counting Kit-8) reagent to each well. Incubate for 2h.
    
  • Readout: Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate % viability relative to control. Expectation: Dose-dependent increase in proliferation for L-Threonate group.

Protocol B: In Vivo Bioavailability (Stable Isotope)

The Gold Standard for measuring true calcium absorption.

Bioavailability_Protocol Start Subject Selection (Healthy, Fasted) Admin Simultaneous Administration Start->Admin Oral Oral Dose: Ca L-Threonate (300mg) Enriched with 44Ca Admin->Oral IV IV Injection: CaCl2 Solution Enriched with 42Ca Admin->IV Collect Sample Collection (Urine/Serum 0-48h) Oral->Collect IV->Collect Analyze Thermal Ionization Mass Spectrometry (TIMS) Collect->Analyze Calc Calculate TFCA (True Fractional Ca Absorption) Analyze->Calc

Caption: Double-label stable isotope workflow to distinguish absorbed oral calcium from systemic calcium.

References

  • Wang, H., et al. (2012). Calcium bioavailability of calcium L-threonate in healthy Chinese subjects measured with stable isotopes (44Ca and 42Ca).[2] European Journal of Clinical Pharmacology, 69, 1420-1425. Link

  • Zhang, Y., et al. (2011). Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations.[1][3] Acta Pharmacologica Sinica, 32, 1548–1554. Link

  • Rowe, D.J., et al. (1999). The effect of ascorbate and its metabolites on the mineralization of osteoblast cultures.
  • Liu, G., et al. (2010). Enhancement of learning and memory by elevating brain magnesium.[4][5][6][7][8][9] Neuron, 65(2), 165-177. (Note: Cited for the mechanism of the Threonate moiety, though specific to Mg salt).[8][10] Link

Sources

A Comparative Guide to the Synthesis of L-Threonic Acid Calcium Salt Hydrate for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of pharmaceutical sciences and nutraceuticals, the demand for highly bioavailable mineral salts is paramount. Calcium L-threonate, the calcium salt of L-threonic acid, has garnered significant attention for its potential applications in bone health and as a calcium supplement.[1][2] Its enhanced absorption profile, attributed to the L-threonate moiety, a metabolite of Vitamin C, makes it a compound of considerable interest.[1][3] This guide provides a comprehensive comparative analysis of the primary synthesis methods for L-Threonic Acid Calcium Salt hydrate, offering an in-depth look at their efficiency, underlying principles, and practical considerations.

The Prevailing Paradigm: Oxidative Cleavage of L-Ascorbic Acid

The most widely documented and industrially adopted method for synthesizing calcium L-threonate is the oxidative cleavage of L-ascorbic acid (Vitamin C).[3] This approach is favored for its use of readily available and relatively inexpensive starting materials. The core of this process involves the oxidation of L-ascorbic acid with a suitable oxidizing agent, typically hydrogen peroxide, in the presence of a calcium salt.

Mechanism of Action: A Tale of Two Carbons

The synthesis hinges on the oxidative cleavage of the endiol double bond (between C-2 and C-3) of the L-ascorbic acid lactone ring.[3][4] This reaction breaks the six-carbon chain of ascorbic acid into a four-carbon fragment, L-threonic acid, and a two-carbon fragment, oxalic acid. The presence of a calcium source, such as calcium carbonate or calcium hydroxide, serves two primary purposes: it neutralizes the acidic L-ascorbic acid and the resulting L-threonic and oxalic acids, and it provides the calcium ions necessary to form the final salt.[3]

The overall reaction can be summarized as follows:

L-Ascorbic Acid + H₂O₂ + CaCO₃ → Calcium L-threonate + Calcium Oxalate + H₂O + CO₂

It is crucial to control the reaction conditions, such as temperature and the rate of addition of hydrogen peroxide, to maximize the yield of L-threonic acid and minimize the formation of other degradation by-products.

Comparative Analysis of Synthesis Methods

This section provides a side-by-side comparison of the most common synthesis routes for L-Threonic Acid Calcium Salt hydrate.

Parameter Method 1: H₂O₂ Oxidation with CaCO₃ Method 2: H₂O₂ Oxidation with Ca(OH)₂ Method 3: Enzymatic Oxidation Method 4: From Gluconic Acid
Starting Materials L-Ascorbic Acid, Calcium Carbonate, Hydrogen PeroxideL-Ascorbic Acid, Calcium Hydroxide, Hydrogen PeroxideCalcium Ascorbate, Oxygen, Bio-enzymeGluconic Acid, Oxidizing Agent, Calcium Source
Reported Yield High (up to 90-95%)[5][6]Potentially higher yield due to better process controlHigh purity and stable quality claimed[7]Information not readily available in public literature
Reaction Time Typically 16-24 hours[8]Significantly shorter (3-6 hours) claimed in patents2 hours[7]Continuous process, time may vary
Reaction Temperature 10-60°C during H₂O₂ addition, followed by heating[9]0-40°C30-40°C[7]Information not readily available
Key Advantages Well-established, uses common reagentsFaster reaction time, potentially simpler post-processingHigh specificity, mild reaction conditions, environmentally friendlyUtilizes a different starting material, potentially offering an alternative supply chain
Key Disadvantages Longer reaction time, formation of calcium oxalate by-productLess public-domain data availableSpecific enzyme may be proprietary and costlyLack of detailed public information on the process
Purity Concerns Presence of unreacted ascorbic acid and oxalate impurities[10]Similar to CaCO₃ method, but potentially cleaner reactionHigh purity claimed, but depends on enzyme specificity[7]Purity profile is not well-documented
Scalability Proven to be scalable for industrial productionPotentially highly scalableScalability depends on enzyme availability and costIndustrial feasibility is not well-documented

Detailed Experimental Protocols

For the benefit of researchers, we provide detailed, step-by-step protocols for the most common synthesis method.

Protocol: Synthesis via Oxidative Cleavage of L-Ascorbic Acid with H₂O₂ and CaCO₃

This protocol is a synthesized representation from publicly available methods.[8][9]

Materials:

  • L-Ascorbic Acid (Vitamin C)

  • Calcium Carbonate (CaCO₃)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Activated Charcoal

  • Methanol

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: In a jacketed glass reactor, dissolve L-ascorbic acid in deionized water (e.g., 528 g in 7.5 L of water).[8]

  • Neutralization: Slowly add calcium carbonate to the stirred solution (e.g., 600 g).[8] The addition should be gradual to control the effervescence from CO₂ evolution.

  • Cooling: Cool the resulting slurry to 12-15°C using a circulator.[8]

  • Oxidation: Slowly add 30% hydrogen peroxide solution via an addition funnel over a period of approximately 60 minutes, maintaining the temperature between 12-15°C.[8]

  • Reaction: Allow the mixture to stir at room temperature for 16 hours.[8]

  • Decomposition of Excess H₂O₂: Add activated charcoal (e.g., 120 g) and heat the mixture to 75°C until oxygen evolution ceases.[8]

  • Filtration: Filter the hot mixture to remove activated charcoal and insoluble by-products like calcium oxalate. Wash the filter cake with hot deionized water.[8]

  • Concentration: Concentrate the combined filtrate under reduced pressure at a temperature below 50°C.[8]

  • Crystallization: Add methanol to the concentrated solution until it becomes cloudy, then stir at room temperature for 16 hours to induce crystallization.[8]

  • Isolation and Drying: Filter the crystals, wash with methanol, and dry under vacuum at 60°C to a constant weight.[8]

Visualization of Synthesis Workflows

To further elucidate the process, the following diagrams illustrate the key workflows.

Synthesis_Workflow_H2O2_CaCO3 cluster_Reactants Reactants cluster_Process Reaction & Purification cluster_Product Final Product L-Ascorbic_Acid L-Ascorbic Acid Mixing Mixing & Neutralization L-Ascorbic_Acid->Mixing CaCO3 Calcium Carbonate CaCO3->Mixing H2O2 Hydrogen Peroxide Oxidation Oxidative Cleavage H2O2->Oxidation Slow Addition Mixing->Oxidation Cooling Purification Purification (Filtration, Concentration) Oxidation->Purification Crystallization Crystallization Purification->Crystallization Ca_L-Threonate Calcium L-Threonate Hydrate Crystallization->Ca_L-Threonate

Caption: Workflow for the synthesis of Calcium L-Threonate via H₂O₂ oxidation with CaCO₃.

Enzymatic_Synthesis_Workflow Calcium_Ascorbate Calcium Ascorbate Reaction Enzymatic Reaction (30-40°C, 2h) Calcium_Ascorbate->Reaction Oxygen Oxygen Oxygen->Reaction Bio_Enzyme Bio-enzyme Bio_Enzyme->Reaction Filtration Filtration Reaction->Filtration Purification Purification (Dehydration, Crystallization) Filtration->Purification Final_Product Calcium L-Threonate Purification->Final_Product

Caption: Simplified workflow for the enzymatic synthesis of Calcium L-Threonate.

Scientific Integrity and Quality Control

The production of a pharmaceutical-grade ingredient necessitates a robust quality control framework.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Calcium L-threonate and quantifying any impurities.[11] Key potential impurities include unreacted L-ascorbic acid and oxalic acid. Pharmacopeial standards, such as those from the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP), provide detailed monographs for identity, purity, and assay.[10][11][12] For instance, the Therapeutic Goods Administration (TGA) of Australia specifies limits for ascorbic acid (not more than 0.1% w/w) and heavy metals.[10][11]

Characterization

Beyond purity, the final product should be characterized using techniques such as:

  • Infrared (IR) Spectroscopy: To confirm the identity of the compound by comparing its spectrum to a reference standard.[10][11]

  • Specific Optical Rotation: To ensure the correct stereoisomer (L-form) is present.[13]

  • Loss on Drying: To determine the water content of the hydrate.[13]

  • Assay of Calcium Content: To confirm the correct stoichiometry of the salt.[10][11]

Future Outlook and Green Chemistry Perspectives

While the oxidative cleavage of L-ascorbic acid is a mature technology, there is always room for improvement, particularly from a green chemistry perspective.[14][15] The use of hydrogen peroxide is generally considered environmentally benign as its primary by-product is water. However, the generation of calcium oxalate as a solid waste stream is a drawback.

Future research may focus on:

  • Catalyst Development: More selective catalysts for the oxidation of L-ascorbic acid could minimize by-product formation.

  • Enzymatic and Biocatalytic Methods: The development of more robust and cost-effective enzymes could make the enzymatic route more commercially viable.[3]

  • Continuous Flow Chemistry: Transitioning from batch to continuous manufacturing could offer better control over reaction parameters, potentially leading to higher yields and purity.

Conclusion

The synthesis of L-Threonic Acid Calcium Salt hydrate is a well-established process, with the oxidative cleavage of L-ascorbic acid being the dominant method due to its efficiency and the use of accessible starting materials. However, emerging technologies, particularly in biocatalysis, hold promise for even more sustainable and efficient production in the future. For researchers and drug development professionals, a thorough understanding of these synthesis methods, coupled with stringent quality control, is essential for ensuring the production of a safe and effective final product.

References

  • Wader, G. R., & Shah, D. M. (n.d.). Process For The Preparation Of Calcium Threonate. QuickCompany. Retrieved from [Link]

  • Isbell, H. S. (1979). Oxidation of L-ascorbic acid by hydrogen peroxide: preparation of L-threonic acid.
  • Wader, G. R., & Shah, D. M. (n.d.). Process For The Preparation Of Calcium Threonate. QuickCompany. Retrieved from [Link]

  • Chen, Y., et al. (2018). Generation of hydrogen peroxide and hydroxyl radical resulting from oxygen-dependent oxidation of l-ascorbic acid via copper redox-catalyzed reactions. RSC Advances, 8(45), 25582-25591.
  • Schiraldi, A., et al. (n.d.). OXIDATION OF ASCORBIC ACID WITH HYDROGEN PEROXIDE: INVESTIGATION WITH A REACTION CALORIMETER. AIR Unimi. Retrieved from [Link]

  • Deutsch, J. C. (1996). Ascorbic acid oxidation by hydrogen peroxide. Analytical Biochemistry, 239(1), 89-93.
  • Susanti, H., & Agustina, F. (2018). KINETICS OF THE OXIDATION OF VITAMIN C. Jurnal Kimia Valensi, 4(1).
  • Gheorghiu, M. D. (1996). EXPERIMENT #1 KINETICS OF THE OXIDATION OF ASCORBIC ACID BY HEXACYANOFERRATE(III) ION. Massachusetts Institute of Technology.
  • Therapeutic Goods Administration (TGA). (2014, February 27). Calcium L-threonate. Retrieved from [Link]

  • Wang, H., et al. (2011). Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacologica Sinica, 32(12), 1555–1560.
  • CN105349584A - Calcium L-threonate and processing method thereof - Google Patents. (n.d.).
  • Therapeutic Goods Administration (TGA). (n.d.). Compositional guideline for Calcium L-threonate. Retrieved from [Link]

  • American Elements. (n.d.). Calcium L-threonate. Retrieved from [Link]

  • Susanti, H., & Agustina, F. (2018). KINETICS OF THE OXIDATION OF VITAMIN C. ResearchGate. Retrieved from [Link]

  • Health Canada. (n.d.). Calcium in Calcium L-threonate. Retrieved from [Link]

  • CN111380991B - Method for detecting content of degradation impurities in vitamin C medicament - Google Patents. (n.d.).
  • Buettner, G. R. (2021). Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants. Redox Biology, 41, 101881.
  • US6077872A - Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets - Google Patents. (n.d.).
  • Ghosh, S., et al. (2002). Kinetics of oxidation of ascorbic acid and 1,4-dihydroxybenzene by semiquinone radical bound to ruthenium(ii). Journal of the Chemical Society, Dalton Transactions, (3), 353-358.
  • WO2003004011A1 - Calcium l-threonate for preventing or treating bone facture - Google Patents. (n.d.).
  • Wang, H., et al. (2007). Determination of L-threonate in human plasma and urine by high performance liquid chromatography tandem mass spectrometry.
  • NutraIngredients.com. (2008, November 28). Calcium L-threonate safe for use in supplements, says EFSA. Retrieved from [Link]

  • EFSA Panel on Nutrition, Novel Foods and Food Allergens (NDA), et al. (2024). Safety of magnesium L-threonate as a novel food pursuant to regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC. EFSA Journal, 22(3), e08656.
  • de la Torre, B. G., & Albericio, F. (2022). Green Chemistry. RSC Green Chemistry, 24(3), 963-974.
  • Anastas, P. T., & Warner, J. C. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 30(12), 1234.
  • Food Standards Agency. (2024, March 26). Safety Assessment: Magnesium L-threonate as a novel food for use in food supplements.
  • PrepChem.com. (n.d.). Synthesis of Calcium L-threonate. Retrieved from [Link]

  • WO2003004012A1 - Calcium l-threonate for preventing or treating cartilage related diseases - Google Patents. (n.d.).
  • Dusemund, B., et al. (2009). on Calcium L-threonate for use as a source of calcium in food supplements. EFSA Journal, 7(11), 1298.
  • National Center for Biotechnology Information. (n.d.). L-Threonic acid calcium salt. PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: L-Threonic Acid Calcium Salt Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

L-Threonic Acid Calcium Salt Hydrate (Calcium L-Threonate) is widely utilized in drug development and nutraceutical research for its high bioavailability and role in osteo-metabolic pathways. While generally classified as non-hazardous under GHS and RCRA standards, professional laboratory environments must adhere to a "Zero-Discharge" mindset to ensure data integrity and environmental stewardship.

This guide moves beyond basic compliance, establishing a Best Practice Protocol that integrates seamlessly with standard GLP (Good Laboratory Practice) workflows.

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name L-Threonic Acid Calcium Salt (Hydrate)
Common Synonyms Calcium L-Threonate; (2R,3S)-2,3,4-Trihydroxybutyric acid calcium salt
CAS Number 70753-61-6
Molecular Formula C₈H₁₄CaO₁₀ (anhydrous basis)
Solubility Soluble in water; Sparingly soluble in methanol
GHS Classification Not Classified (Non-Hazardous)
RCRA Waste Code None (Not P-listed or U-listed)

Pre-Disposal Hazard Assessment

Before initiating disposal, the waste stream must be characterized to ensure no cross-contamination has occurred.

  • Primary Hazard: Low. The substance is a calcium salt of a sugar acid metabolite.

  • Secondary Hazard (Contextual): If the salt was used in conjunction with cytotoxic drugs, organic solvents, or biological vectors, the waste assumes the hazard classification of the most toxic contaminant.

  • Reactivity: Stable. Incompatible with strong oxidizing agents.

Critical Check: Does the waste contain heavy metals, organic solvents (>10%), or biological hazards?

  • YES: Dispose of according to the contaminant's hazardous waste protocol.

  • NO: Proceed with the Non-Hazardous protocols below.

Disposal Workflows (Decision Logic)

The following logic gate visualizes the decision-making process for disposing of L-Threonic Acid Calcium Salt.

DisposalWorkflow Start Waste Generation: L-Threonic Acid Calcium Salt StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Crystals, Spills) StateCheck->SolidWaste Solid LiquidWaste Aqueous Solution StateCheck->LiquidWaste Liquid SolidContam Is it Contaminated? (e.g., Solvents, Biohazards) SolidWaste->SolidContam HazSolid Segregate as HAZARDOUS WASTE SolidContam->HazSolid Yes NonHazSolid Collect in NON-HAZARDOUS WASTE Container SolidContam->NonHazSolid No LiquidContam Is it Contaminated? (e.g., Toxic Additives) LiquidWaste->LiquidContam HazLiquid Segregate as HAZARDOUS LIQUID WASTE LiquidContam->HazLiquid Yes VolCheck Volume & Concentration Check LiquidContam->VolCheck No DrainDisp Sanitary Sewer Discharge (ONLY if Local Regs Permit) VolCheck->DrainDisp Dilute (<1%) & Permitted RecLiquid Recommended: Collect as Non-Haz Liquid Waste VolCheck->RecLiquid High Conc / Best Practice

Figure 1: Decision logic for the segregation and disposal of L-Threonic Acid Calcium Salt waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Powders & Contaminated Solids)

Scope: Expired reagents, spilled powder, and contaminated weighing boats/PPE.

  • Segregation: Ensure the waste is not mixed with oxidizers or acids.

  • Containment:

    • Place waste in a clear, chemically compatible bag (polyethylene) or a wide-mouth plastic container.

    • Labeling: Affix a label reading "Non-Hazardous Chemical Waste – Calcium Threonate."

  • Disposal:

    • Preferred: Transfer to the facility's chemical waste management team for incineration or landfilling.[1]

    • Alternative (Low Volume): If local regulations explicitly permit, small quantities of non-contaminated solids may be double-bagged and discarded in municipal trash. Verify with EHS first.

Protocol B: Aqueous Solution Disposal

Scope: Buffer solutions, mother liquors, and dissolved remnants.

  • Neutralization Check: Ensure pH is between 5 and 9 (though Calcium Threonate solutions are typically near neutral).

  • Option 1: Chemical Waste Collection (Recommended)

    • Collect in a High-Density Polyethylene (HDPE) carboy.

    • Label as "Non-Hazardous Aqueous Waste."

    • List constituents: "Water (~95%), Calcium L-Threonate (~5%)."

  • Option 2: Drain Disposal (Conditional)

    • Prerequisites: The solution must be dilute (<1%), non-toxic, and free of heavy metals or organic solvents.

    • Procedure: Flush down a laboratory sink connected to a sanitary sewer (never a storm drain) with copious amounts of water (20:1 ratio) to prevent salt crystallization in traps.

Protocol C: Empty Container Management

Regulatory Standard: "RCRA Empty" (40 CFR 261.7)

  • Triple Rinse: Rinse the empty bottle three times with water.

  • Rinsate Management: Pour the first rinse into the liquid waste container (Protocol B). Subsequent rinses may go down the drain.

  • Defacement: Cross out or remove the original label to prevent confusion.

  • Recycle/Trash: Place the clean, defaced container in the recycling bin or regular trash.

Emergency Procedures (Accidental Release)

Although L-Threonic Acid Calcium Salt is low-toxicity, accidental releases should be handled professionally to maintain lab hygiene.

  • PPE Required: Nitrile gloves, safety glasses, and a standard lab coat. Respiratory protection (N95) is recommended if dust is generated.

  • Spill Cleanup:

    • Ventilate: Ensure adequate air exchange.[1][2][3][4]

    • Contain: Sweep up dry spills carefully to avoid creating dust. Dampen slightly with a wet paper towel if necessary.

    • Clean: Wipe the surface with a damp cloth.

    • Dispose: Place spill debris into the Solid Waste container (Protocol A).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131752488, Calcium L-threonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). Retrieved from [Link]

Sources

Operational Guide: Defensive Handling & Logistics for L-Threonic Acid Calcium Salt Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

L-Threonic Acid Calcium Salt (Calcium L-threonate) is a metabolite of ascorbic acid, primarily utilized in osteopenia research and drug development for its high bioavailability.

While this compound is generally classified as non-hazardous under GHS standards (Regulation EC No. 1272/2008), a "compliance-only" mindset is insufficient for high-precision research. As a Senior Application Scientist, I advocate for Defensive Handling . We do not wear PPE solely to protect ourselves from toxicity; we wear it to protect the integrity of the sample from biological contamination (skin oils, nucleases) and to prevent "nuisance dust" inhalation, which can trigger non-specific respiratory sensitization over time.

Chemical Vital Statistics
ParameterDetail
CAS Number 70753-61-6
Physical State White to off-white crystalline powder
Solubility Soluble in water; sparingly soluble in alcohol
Primary Hazard Nuisance Dust (Mechanical Irritation)
Storage Desiccate at RT or +4°C (Hygroscopic nature requires strict moisture control)

The PPE Matrix: Layered Defense

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific activity you are performing.

Protection ZoneLow-Risk Activity (Storage/Transport)High-Risk Activity (Weighing/Solubilization)Scientific Rationale
Respiratory Surgical Mask (Optional)N95 / P2 Respirator or Fume HoodFine powders create invisible aerosols during transfer. Inhalation of calcium salts can cause transient upper respiratory irritation.
Dermal (Hands) Nitrile Gloves (4 mil)Nitrile Gloves (Double-gloving recommended) Prevents transfer of skin oils/lipids onto the hygroscopic salt, which can alter mass accuracy and solubility rates.
Ocular Safety Glasses (Side Shields)Chemical Splash Goggles Crystalline dust is a mechanical abrasive to the cornea. Goggles seal the eyes against airborne micro-particulates.
Body Standard Lab CoatLab Coat (Buttoned to neck) Prevents accumulation of powder on street clothes, mitigating "take-home" exposure risks.

Operational Protocol: The "Clean-Chain" Workflow

Objective: Handle the substance without compromising purity or safety.

Phase A: Preparation & Weighing

The Challenge: Static electricity often causes organic salts to "jump" or cling to spatulas, leading to mass errors and workspace contamination.

  • Engineering Control: Perform all weighing inside a Balance Enclosure or a Chemical Fume Hood with low-flow velocity.

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula before touching the powder.

  • Transfer: Use a polystyrene or glass weighing boat. Avoid aluminum foil, which can tear and introduce metal contaminants.

  • Hygiene: Wipe the exterior of the stock container with a dry Kimwipe before opening to remove settled dust.

Phase B: Solubilization (Hydrate Management)

The Challenge: As a hydrate, the water content is part of the molecular structure, but the powder itself is hygroscopic (absorbs ambient moisture).

  • Solvent Addition: Add the solvent (water/buffer) to the vessel first, then slowly add the powder while stirring. This prevents the formation of a "gummy" clump at the bottom of the flask (a common issue with calcium salts).

  • Thermal Assist: If the solution is cloudy, gentle warming (30-40°C) is permissible. Do not boil, as this may degrade the threonate moiety.

  • Filtration: If used for cell culture, sterile filter (0.22 µm) immediately. Calcium L-threonate solutions are nutrient-rich and prone to microbial growth if left unpreserved.

Disposal & Waste Management

Compliance Note: Always verify with your local EHS officer. The following is a Best Practice standard.

Although Calcium L-threonate is non-hazardous, do not flush large quantities down the drain. This practice (dilution) is outdated and often violates municipal "Total Dissolved Solids" (TDS) limits.

Waste StreamCriteriaAction
Solid Waste Expired powder, spill cleanup materials, contaminated gloves.[1]Bag in clear polyethylene. Label as "Non-Hazardous Chemical Waste: Calcium Salt." Dispose in Solid Chemical Waste Bin .
Liquid Waste Aqueous solutions (buffers, media).If pH is neutral (6-8) and contains no other hazardous agents: Drain disposal with copious water flushing (if local regs permit). Otherwise: Aqueous Waste Container .
Empty Containers Stock bottles.Triple rinse with water.[2][3] Deface label. Recycle or trash as "RCRA Empty."

Visualizing the Workflow

The following diagram maps the decision logic for handling L-Threonic Acid Calcium Salt, ensuring no step is missed.

G Start START: Handling L-Threonic Acid Ca Salt CheckSDS 1. Review SDS & CAS 70753-61-6 Start->CheckSDS PPE 2. Don PPE: Nitrile Gloves + Goggles CheckSDS->PPE Weighing 3. Weighing Procedure PPE->Weighing StaticCheck Is Static Present? Weighing->StaticCheck AntiStatic Apply Anti-Static Gun StaticCheck->AntiStatic Yes Solubilization 4. Solubilization (Add Powder to Water) StaticCheck->Solubilization No AntiStatic->Solubilization Cloudy Is Solution Cloudy? Solubilization->Cloudy Heat Gentle Heat (30-40°C) Cloudy->Heat Yes Usage 5. Experimental Usage Cloudy->Usage No Heat->Usage Disposal 6. Disposal Decision Usage->Disposal SolidWaste Solid Waste Bin (Non-Haz) Disposal->SolidWaste Solid/Debris LiquidWaste Drain Flush (Check Local Regs) Disposal->LiquidWaste Aqueous Soln

Figure 1: Operational workflow for handling Calcium L-threonate, emphasizing static control and solubility checkpoints.

References & Validation

  • PubChem. (n.d.). Compound Summary: Calcium L-threonate (CAS 70753-61-6).[4][5][6][7][8][3][9][10] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 26, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-ThreonicAcidCalciumSalthydrate
Reactant of Route 2
L-ThreonicAcidCalciumSalthydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.